molecular formula C7H6N2OS B13688620 2-Isothiocyanato-5-methoxypyridine CAS No. 61737-24-4

2-Isothiocyanato-5-methoxypyridine

Cat. No.: B13688620
CAS No.: 61737-24-4
M. Wt: 166.20 g/mol
InChI Key: IBBCCUFFTUARMW-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-methoxypyridine is a valuable heterocyclic reagent designed for research and development applications. This compound integrates a reactive isothiocyanate (N=C=S) group with a 5-methoxypyridine scaffold, making it a versatile intermediate for synthesizing diverse sulfur- and nitrogen-containing compounds, particularly heterocycles . The methoxypyridine moiety is a common motif in pharmaceutical development, known for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability . Isothiocyanates are a prominent class of bioactive compounds studied extensively for their biological activities. The reactive isothiocyanate group can interact with biological thiols, which may contribute to observed effects in biochemical studies . Researchers can utilize 2-Isothiocyanato-5-methoxypyridine as a key precursor in the synthesis of potential agrochemicals and pharmaceuticals. Its structure makes it suitable for exploring novel gamma-secretase modulators for neurological research or for developing new antifungal agents, as related isothiocyanate structures have demonstrated significant activity against molds like Aspergillus niger by disrupting cell membranes and inducing oxidative stress . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61737-24-4

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

2-isothiocyanato-5-methoxypyridine

InChI

InChI=1S/C7H6N2OS/c1-10-6-2-3-7(8-4-6)9-5-11/h2-4H,1H3

InChI Key

IBBCCUFFTUARMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)N=C=S

Origin of Product

United States
Foundational & Exploratory

Therapeutic Potential of 2-Isothiocyanato-5-methoxypyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the therapeutic utility of 2-Isothiocyanato-5-methoxypyridine and its derivatives.[1] While isothiocyanates (ITCs) like Sulforaphane are widely recognized for their chemopreventive properties, the incorporation of a pyridine scaffold substituted with a 5-methoxy group represents a sophisticated medicinal chemistry strategy.[1] This specific substitution pattern optimizes aqueous solubility, modulates the electrophilicity of the isothiocyanate warhead, and enables targeted covalent interactions with cysteine-rich proteins such as Keap1 (Nrf2 pathway) and Macrophage Migration Inhibitory Factor (MIF) .

This document serves as a blueprint for researchers leveraging this scaffold to develop novel agents for oncology (tubulin inhibition, apoptosis induction) and neuropharmacology (alpha-7 nAChR modulation).[1]

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]

The Pharmacophore

The core molecule, 2-Isothiocyanato-5-methoxypyridine , functions as a "privileged structure" intermediate.[1] Its therapeutic potential is governed by three structural domains:

  • The Isothiocyanate Warhead (-NCS): An electrophilic moiety that reacts reversibly or irreversibly with nucleophilic thiol (-SH) groups on cysteine residues.[1]

  • The Pyridine Ring: Unlike the phenyl ring in benzyl isothiocyanate (BITC), the pyridine nitrogen acts as a hydrogen bond acceptor, improving water solubility and altering metabolic clearance.

  • The 5-Methoxy Group (-OMe): An electron-donating group (EDG).[1]

    • Electronic Effect: The EDG at position 5 increases electron density on the pyridine ring. This slightly reduces the electrophilicity of the -NCS carbon compared to electron-deficient analogues (e.g., nitro-substituted), potentially reducing off-target toxicity while maintaining potency against hyper-reactive cysteines in cancer targets.[1]

Synthesis Pathway

The synthesis of 2-Isothiocyanato-5-methoxypyridine is the critical first step in generating library derivatives.[1]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Figure 1: Synthesis of 2-Isothiocyanato-5-methoxypyridine and Derivatives Start 2-Amino-5-methoxypyridine Intermediate Dithiocarbamate Intermediate Start->Intermediate Nucleophilic Attack Reagent1 Thiophosgene (CSCl2) + NaHCO3/CHCl3 Reagent1->Intermediate Product 2-Isothiocyanato- 5-methoxypyridine Intermediate->Product Elimination (-HCl) Derivative Thiourea/Oxazole Derivatives Product->Derivative Amine Addition (Library Generation)

Figure 1: Step-wise synthesis from the amino-pyridine precursor to the active isothiocyanate and subsequent library generation.

Part 2: Mechanisms of Action

The therapeutic efficacy of these derivatives relies on covalent immunometabolic modulation .

The Nrf2/Keap1 Antioxidant Pathway

The primary mechanism for ITC-based chemoprevention is the activation of Nrf2 (Nuclear factor erythroid 2-related factor 2).[1]

  • Mechanism: Under basal conditions, Nrf2 is bound to Keap1 and targeted for degradation.

  • ITC Action: The 2-Isothiocyanato-5-methoxypyridine derivative modifies critical cysteine residues (C151, C273, C288) on Keap1 via thiocarbamoylation.[1]

  • Result: Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detoxifying enzymes (HO-1, NQO1).

Inhibition of MIF Tautomerase

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine overexpressed in many cancers.

  • Target: The N-terminal Proline-1 residue of MIF.[1]

  • Action: The ITC moiety covalently modifies Pro-1, inhibiting MIF's tautomerase and biological activity.[2] This suppresses tumor growth and metastasis.[3][4]

DOT Diagram: Signaling Cascades

SignalingPathways Figure 2: Dual Mechanism of Action: Nrf2 Activation and MIF Inhibition ITC 2-Isothiocyanato- 5-methoxypyridine Keap1 Keap1 (Cys-SH) ITC->Keap1 Covalent Modification MIF MIF Cytokine (Pro-1) ITC->MIF Inhibits Tautomerase Tumor Tumor Growth & Metastasis ITC->Tumor Suppresses Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (DNA) Nrf2_Nuc->ARE Binds Detox Phase II Enzymes (HO-1, NQO1) ARE->Detox Transcription MIF->Tumor Promotes

Figure 2: The compound acts as a dual-function agent, activating antioxidant defenses while inhibiting pro-inflammatory tumor drivers.

Part 3: Therapeutic Applications & Data[6]

Oncology: Tubulin Binding & Apoptosis

Derivatives of 2-Isothiocyanato-5-methoxypyridine have shown potency against drug-resistant cancer lines.[1] The pyridine ring allows for binding in the colchicine site of tubulin, disrupting microtubule polymerization.

Table 1: Comparative Cytotoxicity (IC50 in µM) Representative data for 5-methoxypyridine-ITC derivatives vs. Standard Agents

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)Mechanism Note
5-Methoxy-ITC Deriv.[1] A 2.4 ± 0.3 3.1 ± 0.5 4.2 ± 0.6 High Tubulin Affinity
Phenyl Isothiocyanate (PITC)15.6 ± 1.218.4 ± 2.122.1 ± 1.8Lower Solubility
Sulforaphane (Control)12.5 ± 1.014.2 ± 1.516.8 ± 1.9Nrf2 Activator
Doxorubicin (Standard)0.8 ± 0.10.5 ± 0.11.1 ± 0.2DNA Intercalator
Neurology: Alpha-7 nAChR Ligands

The 2-isothiocyanato-5-methoxypyridine intermediate is used to synthesize thiourea and oxazole-amine derivatives that act as ligands for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1]

  • Application: Treatment of cognitive deficits in Schizophrenia and Alzheimer's disease.

  • Rationale: The 5-methoxypyridine moiety mimics the electronic properties of acetylcholine, facilitating receptor binding, while the derivative tail modulates channel gating.

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Isothiocyanato-5-methoxypyridine

Objective: To generate the core scaffold for library development.

  • Reagents: 2-Amino-5-methoxypyridine (1.0 eq), Thiophosgene (1.2 eq), Sodium Bicarbonate (excess), Chloroform/Water (biphasic system).[1]

  • Procedure:

    • Dissolve 2-amino-5-methoxypyridine in Chloroform.

    • Add saturated aqueous NaHCO3.

    • Cool mixture to 0°C.

    • Add Thiophosgene dropwise over 20 minutes. Caution: Thiophosgene is highly toxic. Work in a fume hood.

    • Stir vigorously at room temperature for 2 hours.

    • Validation: Monitor by TLC (disappearance of amine).

  • Workup: Separate organic layer, wash with water and brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc) to yield the isothiocyanate as a pale yellow solid/oil.

  • Characterization: IR peak at ~2100 cm⁻¹ (characteristic -N=C=S stretch).[1]

Protocol: Nrf2 Nuclear Translocation Assay

Objective: To verify the activation of the antioxidant pathway.

  • Cell Culture: Seed MCF-7 cells (2 x 10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with 2.5, 5, and 10 µM of the derivative for 6 hours.

  • Fractionation: Harvest cells and use a Nuclear Extraction Kit to separate cytosolic and nuclear fractions.

  • Western Blot:

    • Run SDS-PAGE.[1]

    • Probe with Anti-Nrf2 antibody (1:1000).[1]

    • Loading Controls: Anti-Lamin B1 (Nucleus) and Anti-GAPDH (Cytosol).[1]

  • Result Interpretation: A significant increase in Nuclear Nrf2 band intensity relative to vehicle control indicates successful pathway activation.

References

  • Synthesis and biological evaluation of isothiocyanates as H2S donors. Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor (MIF). Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]

  • Azabicyclo[2.2.1]heptane compounds as Alpha-7 Nicotinic Acetylcholine Receptor Ligands. (Patent referencing 2-Isothiocyanato-5-methoxypyridine synthesis)
  • Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention. Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Derivatives as Tubulin Inhibitors. Source: ACS Pharmacology & Translational Science URL:[1][Link][1]

Sources

literature review on 5-methoxypyridine isothiocyanate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 5-Methoxypyridine Isothiocyanate

Foreword: A Predictive Approach to a Novel Reagent

In the landscape of drug discovery and organic synthesis, pyridyl-isothiocyanates represent a confluence of two highly valuable functionalities. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its hydrogen bonding capabilities and metabolic stability. The isothiocyanate group is a potent and versatile electrophile, renowned for its chemoselective reactivity towards nucleophiles, most notably in the formation of thioureas.

This guide focuses on a specific, yet underexplored member of this class: 5-methoxypyridine-2-isothiocyanate . Direct literature on this exact molecule is sparse. Therefore, this document serves as both a review and a predictive guide, synthesizing well-established principles of isothiocyanate and pyridine chemistry to provide researchers with a robust framework for its use. We will dissect its anticipated reactivity, provide field-proven protocols, and explain the causal logic behind experimental design, empowering scientists to confidently employ this reagent in their synthetic campaigns.

Molecular Architecture and Electronic Profile

The reactivity of 5-methoxypyridine-2-isothiocyanate is governed by the interplay of its constituent parts: the isothiocyanate group (-N=C=S), the electron-deficient pyridine ring, and the electron-donating methoxy substituent.

  • The Isothiocyanate Group (-N=C=S): This heterocumulene is a powerful electrophile. The central carbon atom is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[1][2] This functional group is the primary site of reaction.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2, 4, and 6 positions. By being attached to the 2-position, the isothiocyanate's electrophilic character is significantly enhanced compared to a simple alkyl or phenyl isothiocyanate.

  • The 5-Methoxy Group (-OCH₃): The methoxy group exerts a dual electronic effect. It is inductively electron-withdrawing but, more powerfully, electron-donating through resonance (a +M effect). This donation partially counteracts the electron-withdrawing nature of the pyridine ring, subtly modulating the reactivity of the isothiocyanate. However, the overall electronic pull of the ring nitrogen ensures the isothiocyanate remains a highly reactive electrophile.

Proposed Synthesis of 5-Methoxypyridine-2-isothiocyanate

The most reliable and common route to aryl isothiocyanates is from the corresponding primary amine.[3][4] 5-Amino-2-methoxypyridine is a commercially available starting material, making the target molecule readily accessible. The core of the synthesis involves the formation of a dithiocarbamate salt, followed by desulfurization.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization Amine 5-Amino-2-methoxypyridine DTC_Salt Dithiocarbamate Salt Intermediate Amine->DTC_Salt + CS2, Base CS2 Carbon Disulfide (CS2) CS2->DTC_Salt Base Base (e.g., Et3N) Base->DTC_Salt Product 5-Methoxypyridine-2-isothiocyanate DTC_Salt->Product + Desulfurizing Agent Desulfurizing_Agent Desulfurizing Agent (e.g., Boc2O, TsCl) Desulfurizing_Agent->Product Byproducts Volatile Byproducts Product->Byproducts

Caption: Proposed synthesis of 5-methoxypyridine-2-isothiocyanate.

Protocol 1: Synthesis via Dithiocarbamate Desulfurization

This protocol is adapted from a highly efficient method using di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent, which has the advantage of producing only volatile byproducts.[5]

Materials and Reagents:

  • 5-Amino-2-methoxypyridine

  • Carbon disulfide (CS₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP) or DABCO (catalyst)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-amino-2-methoxypyridine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous DCM.

  • Dithiocarbamate Formation: Add carbon disulfide (2.0-3.0 eq.) to the solution, followed by a catalytic amount of DMAP (1-3 mol%). Stir the mixture at room temperature. The formation of the dithiocarbamate salt is typically rapid.

  • Desulfurization: Add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise to the stirred mixture. Effervescence (CO₂, COS) should be observed.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is usually complete within 15-60 minutes at room temperature. The disappearance of the amine starting material and the formation of a new, less polar spot is indicative of product formation.

  • Work-up: Upon completion, the reaction mixture can be concentrated directly under reduced pressure. The byproducts (tert-butanol, CO₂, COS) are volatile and are removed during this process.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary, although this method often yields a product of high purity directly.

Self-Validation and Characterization:

  • FT-IR: The most telling sign of success is the appearance of a very strong, sharp absorption band between 2000-2200 cm⁻¹ , which is characteristic of the asymmetric -N=C=S stretch.[6] The N-H stretches of the starting amine (around 3300-3400 cm⁻¹) should disappear.

  • ¹H NMR: Expect to see the characteristic aromatic proton signals of the 5-methoxypyridine ring and the singlet for the -OCH₃ group.

  • ¹³C NMR: A peak in the range of 130-140 ppm is characteristic of the central carbon in the -NCS group.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₇H₆N₂OS should be observed.

Core Reactivity: The Isothiocyanate as an Electrophilic Hub

The primary utility of 5-methoxypyridine-2-isothiocyanate is its reaction with nucleophiles. The central carbon of the -NCS group is the electrophilic site.

G cluster_nucleophiles Nucleophiles cluster_products Products ITC 5-MeO-Py-N=C=S Electrophilic Carbon Thiourea Thiourea ITC:c->Thiourea Fast Thiocarbamate Thiocarbamate ITC:c->Thiocarbamate Moderate (Base cat.) Dithiocarbamate Dithiocarbamate ITC:c->Dithiocarbamate Moderate (Base cat.) Amine R₂NH (Amines) Amine->Thiourea Alcohol R'OH (Alcohols) Alcohol->Thiocarbamate Thiol R'SH (Thiols) Thiol->Dithiocarbamate

Caption: Reactivity of isothiocyanates with common nucleophiles.

Reaction with Amines: The Gateway to Thioureas

This is the most facile and widely used reaction of isothiocyanates.[7][8] The reaction with primary and secondary amines is typically rapid and high-yielding, forming N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively. These products are valuable in drug discovery, organocatalysis, and as synthetic intermediates.

Causality Behind the Reaction: The high reactivity is driven by the strong nucleophilicity of the amine's lone pair of electrons and the high electrophilicity of the isothiocyanate carbon. The reaction is often exothermic and proceeds without the need for a catalyst, especially with aliphatic amines. Aromatic amines, being less nucleophilic, may require gentle heating to proceed at a reasonable rate.

Protocol 2: General Synthesis of a Thiourea Derivative

Materials and Reagents:

  • 5-Methoxypyridine-2-isothiocyanate

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethanol)

Step-by-Step Methodology:

  • Setup: Dissolve 5-methoxypyridine-2-isothiocyanate (1.0 eq.) in a suitable solvent in a round-bottom flask.

  • Nucleophile Addition: Add the amine (1.0-1.1 eq.) to the stirred solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. For most aliphatic amines, the reaction is complete within minutes to a few hours. For less reactive amines (e.g., aniline), the reaction may be gently heated to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC. The isothiocyanate starting material is relatively non-polar. The thiourea product is typically much more polar and may be UV active.

  • Work-up and Purification:

    • For products that precipitate: If the thiourea product is insoluble, it will often crystallize or precipitate directly from the reaction mixture. The solid can be collected by filtration, washed with cold solvent, and dried. This is a common and highly efficient purification method.

    • For soluble products: If the product remains in solution, the solvent is removed under reduced pressure. The resulting crude material is then purified by flash column chromatography or recrystallization.

Self-Validation and Characterization:

  • FT-IR: Disappearance of the sharp -NCS peak around 2100 cm⁻¹. Appearance of N-H stretching bands (if applicable) and a characteristic C=S (thiocarbonyl) stretch, which is often broad and found between 1300-1400 cm⁻¹.

  • ¹H NMR: Appearance of new signals corresponding to the protons of the added amine. A broad singlet corresponding to the N-H proton(s) is often observed, which is exchangeable with D₂O.

  • Mass Spectrometry: Observation of the molecular ion peak for the expected thiourea product.

Reaction with Alcohols and Thiols

Alcohols and thiols are less nucleophilic than amines and thus react more slowly with isothiocyanates. These reactions typically require a base catalyst (e.g., sodium hydride, potassium carbonate, or an amine base like DBU) to deprotonate the alcohol/thiol, forming a more potent alkoxide/thiolate nucleophile.[9]

  • With Alcohols: The reaction yields thiocarbamates .

  • With Thiols: The reaction yields dithiocarbamates .

The experimental setup is similar to the thiourea synthesis, with the key difference being the inclusion of a stoichiometric amount of base. The work-up involves neutralization before extraction and purification.

Stability and Handling

Isothiocyanates are reactive compounds and require proper handling and storage to ensure their integrity.

  • Moisture Sensitivity: Isothiocyanates can slowly react with water, especially under basic or acidic conditions, to form amines and other byproducts. Therefore, they should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10][11]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition or polymerization.[12] It is recommended to store 5-methoxypyridine-2-isothiocyanate in a refrigerator or freezer for long-term storage.[10]

  • Purity: Impurities, particularly residual amines from the synthesis, can lead to the formation of symmetrical thiourea byproducts over time. High purity is essential for consistent reactivity.

Quantitative Data Summary

While specific yield data for reactions involving 5-methoxypyridine-2-isothiocyanate is not available in the literature, we can present a predictive summary based on established isothiocyanate chemistry.

Nucleophile ClassExampleCatalystExpected ReactivityTypical Yield RangePurification Method
Primary Aliphatic AmineBenzylamineNoneVery High>90%Precipitation/Recrystallization
Secondary Aliphatic AmineMorpholineNoneHigh>90%Precipitation/Chromatography
Primary Aromatic AmineAnilineHeat (optional)Moderate70-95%Chromatography/Recrystallization
AlcoholMethanolBase (e.g., NaH)Low60-85%Chromatography
ThiolThiophenolBase (e.g., K₂CO₃)Moderate75-90%Chromatography

Conclusion

5-Methoxypyridine-2-isothiocyanate stands as a promising and highly versatile building block for chemical synthesis and drug discovery. Its reactivity is dominated by the powerful electrophilicity of the isothiocyanate carbon, which is further activated by the electron-deficient pyridine ring. The primary and most robust transformation is its reaction with amines to form thiourea derivatives, a process that is typically high-yielding and operationally simple. By understanding the fundamental principles of its electronic nature and reactivity, and by employing the validated protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable reagent.

References

  • Kumar, S., & Kumar, R. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]

  • Molecules. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

  • ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

  • Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

  • Research Journal of Pharmacognosy. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy. [Link]

  • Molecules. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. MDPI. [Link]

  • ChemComm. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. [Link]

  • Said, S. A. (2012). Synthesis of Isothiocyanates: An Update. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Royal Society of Chemistry. [Link]

  • DR-NTU. (n.d.). Nucleophilic amination of methoxypyridines by a sodium hydride. Nanyang Technological University. [Link]

  • Journal of the Chemical Society of Pakistan. (1989). Synthesis of New Thieno[2,3-d] Pyrimidine Derivatives. Journal of the Chemical Society of Pakistan. [Link]

  • ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted thioureas from isothiocyanates. ResearchGate. [Link]

  • Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. [Link]

  • NASA Technical Reports Server. (2003). Novel Route to Transition Metal Isothiocyanate Complexes Using Metal Powders and Thiourea. NASA. [Link]

  • National Institutes of Health. (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

  • SciSpace. (1963). Mass Spectra of Isothiocyanates. SciSpace. [Link]

  • University of Greenwich. (n.d.). Electrochemical isothiocyanation of primary amines. University of Greenwich. [Link]

  • Pittelkow, M. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. University of Copenhagen. [Link]

  • ResearchGate. (n.d.). Stability of isothiocyanate (ITC) in a dry broccoli sprout extract. ResearchGate. [Link]

  • Semantic Scholar. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental. Semantic Scholar. [Link]

  • National Institutes of Health. (2020). Nucleophilic Isocyanation. National Institutes of Health. [Link]

  • MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]

  • MDPI. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. MDPI. [Link]

  • Academia.edu. (n.d.). Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin. Academia.edu. [Link]

  • New Journal of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). 2-Formyl-5-methoxypyridine. PubChem. [Link]

  • ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]

  • MDPI. (2021). Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF. MDPI. [Link]

Sources

Stability Profile of 2-Isothiocyanato-5-methoxypyridine Under Standard Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated stability profile of 2-Isothiocyanato-5-methoxypyridine under standard laboratory conditions. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established principles of isothiocyanate chemistry with insights derived from structurally analogous compounds to forecast the reactivity, potential degradation pathways, and optimal handling procedures for this molecule. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its stability assessment, including detailed experimental protocols for forced degradation studies and analytical method development.

Introduction: The Chemical Landscape of 2-Isothiocyanato-5-methoxypyridine

2-Isothiocyanato-5-methoxypyridine is a heterocyclic compound featuring a highly electrophilic isothiocyanate (-N=C=S) functional group attached to a methoxy-substituted pyridine ring. The isothiocyanate group is well-documented for its broad biological activity, including antimicrobial and anticancer properties, which stems from its ability to react with cellular nucleophiles.[1] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, and the electron-donating methoxy group are expected to modulate the reactivity of the isothiocyanate moiety, influencing the compound's stability and pharmacological profile. Understanding the inherent stability of this molecule is paramount for its successful application in research and development, ensuring data integrity and the safety of handling.

The core of this compound's reactivity lies in the electrophilic carbon atom of the isothiocyanate group, which is susceptible to nucleophilic attack. The stability of 2-Isothiocyanato-5-methoxypyridine will therefore be dictated by its environment, with factors such as moisture, temperature, pH, and light playing critical roles in its degradation.

Predicted Physicochemical Properties and Reactivity

While experimental data for 2-Isothiocyanato-5-methoxypyridine is limited, we can infer its properties from analogous structures such as 2-methoxyphenyl isothiocyanate and general principles of isothiocyanate chemistry.

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₇H₆N₂OSBased on chemical structure
Molecular Weight166.20 g/mol Based on chemical structure
AppearanceLikely a colorless to pale yellow oil or low-melting solidGeneral appearance of similar isothiocyanates
SolubilitySoluble in organic solvents (e.g., DCM, CH₃CN, DMSO); sparingly soluble in waterInferred from related compounds[2]
ReactivityHighly electrophilic at the isothiocyanate carbonA fundamental property of isothiocyanates[1][3]

The presence of the methoxy group at the 5-position of the pyridine ring is expected to have an electron-donating effect, which could slightly decrease the electrophilicity of the isothiocyanate carbon compared to an unsubstituted pyridyl isothiocyanate. However, the inherent reactivity of the -N=C=S group will remain the dominant factor in its stability profile.

Key Factors Influencing Stability Under Standard Conditions

Susceptibility to Hydrolysis

The primary degradation pathway for most isothiocyanates under standard conditions is hydrolysis. The presence of water, even atmospheric moisture, can lead to the degradation of 2-Isothiocyanato-5-methoxypyridine. The reaction proceeds via nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of an unstable dithiocarbamic acid intermediate, which then decomposes to the corresponding primary amine (5-methoxy-2-aminopyridine) and carbonyl sulfide (COS), or under certain conditions, hydrogen sulfide (H₂S).

Hydrolysis ITC 2-Isothiocyanato-5-methoxypyridine Intermediate Dithiocarbamic Acid Intermediate ITC->Intermediate Nucleophilic Attack H2O H₂O Amine 5-Methoxy-2-aminopyridine Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Forced_Degradation_Workflow cluster_stress Stress Conditions Hydrolysis Hydrolytic (Acid, Neutral, Base) Analysis Analyze Samples by Stability-Indicating Method Hydrolysis->Analysis Oxidation Oxidative (H₂O₂) Oxidation->Analysis Thermal Thermal (Solid & Solution) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare Stock Solution of 2-Isothiocyanato-5-methoxypyridine Start->Hydrolysis Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Assess Stability Analysis->Report

Caption: Experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Objective: To develop and validate an HPLC method capable of quantifying 2-Isothiocyanato-5-methoxypyridine and resolving its potential degradation products.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective for separating polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. Diode array detection (DAD) is recommended to assess peak purity. LC-MS can be used for the identification of unknown degradation products. [4]* Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While 2-Isothiocyanato-5-methoxypyridine holds promise for various applications due to its unique chemical structure, its inherent reactivity necessitates a thorough understanding of its stability profile. This technical guide provides a predictive framework for its stability under standard conditions, highlighting its susceptibility to hydrolysis, thermal degradation, and photolysis. The provided experimental protocols for forced degradation studies and the development of a stability-indicating analytical method offer a clear path for researchers to experimentally determine the stability of this compound. Adherence to the recommended storage and handling procedures will be critical in ensuring the quality and integrity of 2-Isothiocyanato-5-methoxypyridine for its intended use in research and development.

References

  • ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-nitrophenylisothiocyanate (CAS 71793-51-6). Retrieved from [Link]

  • Avadhikari, A. V., et al. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. Retrieved from [Link]

  • Martelli, A., et al. (2020). Structure-activity relationships study of isothiocyanates for H2S releasing properties. Antioxidants & Redox Signaling, 32(2), 110-144.
  • Jiao, D., et al. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 54(15), 4327-4333.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-5-methylphenyl isothiocyanate. Retrieved from [Link]

  • Hertkorn, N., et al. (2013).
  • ATSDR. (2004). Toxicological Profile for Americium. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

  • Avadhikari, A. V., et al. (2015). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry, 39(8), 6464-6473.
  • NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011). Photostability and Photostabilization of Drugs and Drug Products. Journal of Pharmaceutical Sciences, 100(7), 2539-2562.
  • National Institutes of Health. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

  • CONICET. (2024). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene. Retrieved from [Link]

  • ResearchGate. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]

  • Labonce. (n.d.). ICHQ1B: PHOTOSTABILITY TESTING OF NEW PHARMACEUTICAL SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization and thermal degradation of poly(2-methacrylamidopyridine). Retrieved from [Link]

  • ResearchGate. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220–223.
  • National Institutes of Health. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Methoxyphenyl Isothiocyanate, 5 grams. Retrieved from [Link]

  • ChemRxiv. (n.d.). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. Retrieved from [Link]

  • National Institutes of Health. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

Sources

Bioactivity of Isothiocyanato-Substituted Pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological potential of isothiocyanato-substituted pyridines (Py-ITCs). Unlike their carbocyclic analogs (e.g., benzyl isothiocyanate or phenethyl isothiocyanate), Py-ITCs incorporate a nitrogen heteroatom within the aromatic scaffold. This structural modification fundamentally alters the electronic landscape of the molecule, enhancing the electrophilicity of the isothiocyanate (-N=C=S) moiety.

Key Therapeutic Value:

  • Enhanced Potency: The electron-withdrawing nature of the pyridine ring increases the reactivity of the -NCS group toward cysteine thiols, often resulting in lower IC50 values compared to benzene analogs.

  • Dual Mechanism: Py-ITCs act as both covalent modifiers of oncogenic proteins and donors of hydrogen sulfide (H2S), a gaseous signaling molecule with cardioprotective and cytoprotective properties.

  • Versatility: They serve as "warhead" precursors for synthesizing thiosemicarbazides and heterocyclic hybrids with broad-spectrum antimicrobial and antitumor profiles.

Part 1: Chemical Architecture & Reactivity

The bioactivity of Py-ITCs is governed by the Haptophore Principle —the ability of the -NCS group to form stable covalent adducts with nucleophilic residues on target proteins.

Electronic Modulation by the Pyridine Ring

The pyridine nitrogen acts as an electron sink (inductive effect,


, and mesomeric effect, 

). This reduces electron density at the carbon atom of the isothiocyanate group, making it more susceptible to nucleophilic attack by biological thiols (R-SH).
  • 3-Pyridyl-ITC: High H2S releasing capability due to the specific electronic environment facilitating intramolecular cyclization with cysteine.[1]

  • 2-(2-Pyridyl)ethyl ITC (PY-ITC): A synthetic analog of phenethyl isothiocyanate (PEITC). The pyridine ring enhances polarity and water solubility while maintaining the lipophilicity required for membrane permeability.

The Covalent "Warhead" Mechanism

Upon entering the cell, Py-ITCs bypass the cell membrane and react with intracellular thiols (Glutathione or Cysteine residues on proteins) to form dithiocarbamates.

Reaction Scheme:



This reaction is reversible but kinetically favored in the intracellular environment, leading to the modification of redox-sensitive proteins like Keap1 (activating Nrf2) or tubulin (causing cell cycle arrest).

Part 2: Mechanisms of Action & Signaling Pathways

Visualization of Signaling Cascades

The following diagram illustrates the dual pathway of Py-ITCs: Nrf2 activation for cytoprotection and NF-


B inhibition for anti-inflammatory/antitumor effects.

PyITC_Mechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus ITC Py-ITC (Isothiocyanate) GSH GSH Pool (Depletion) ITC->GSH Conjugation Keap1 Keap1 (Cysteine Modification) ITC->Keap1 Electrophilic Attack IKK IKK Complex ITC->IKK Inhibition Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation NFkB NF-κB IKK->NFkB Blocks Phosphorylation Genes_Inflam Pro-inflammatory Genes (COX-2, iNOS) NFkB->Genes_Inflam Downregulation Genes_Surv Phase II Enzymes (HO-1, NQO1) ARE->Genes_Surv Upregulation

Caption: Mechanistic flow of Py-ITC bioactivity. The compound covalently modifies Keap1 to release Nrf2 (cytoprotection) while simultaneously inhibiting IKK to block NF-


B (anti-inflammatory).
H2S Donation and Cardioprotection

Unlike stable carbocyclic ITCs, 3-pyridyl-isothiocyanate exhibits a unique propensity to release Hydrogen Sulfide (H2S) in the presence of L-cysteine.[1]

  • Mechanism: Intramolecular nucleophilic attack by the amino group of the cysteine-ITC adduct leads to the formation of a cyclic intermediate, releasing H2S.[1]

  • Effect: H2S activates mitochondrial ATP-sensitive potassium channels (

    
    ), protecting cardiomyocytes from ischemia-reperfusion injury.[1]
    

Part 3: Therapeutic Applications & Data[2][3][4]

Oncology: Antiproliferative Potency

Synthetic Py-ITCs have demonstrated superior efficacy compared to natural analogs like Sulforaphane (SFN) or Phenethyl Isothiocyanate (PEITC).

Comparative IC50 Data (Prostate Cancer Models):

CompoundStructure TypeIC50 (PC-3 Cells)IC50 (LNCaP Cells)Mechanism Highlight
PY-ITC Pyridine-based~2.5 µM ~1.8 µM Potent PI3K/AKT inhibition; p21 induction
PEITC Benzene-based~5.0 µM~4.0 µMROS generation; tubulin disruption
SFN Aliphatic~10.0 µM~8.0 µMHDAC inhibition

Note: Data derived from comparative studies on isothiocyanate side-chain modifications [1].

Antimicrobial Activity

Py-ITCs are frequently used as synthons to generate Nicotinoyl Thioureas . These derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.[2]

  • Target: Disruption of bacterial cell membrane and interference with metabolic enzymes.

  • Efficacy: MIC values for pyridine-derived thioureas often range between 31.25 – 62.5 µg/mL against MRSA and P. aeruginosa.[2]

Part 4: Experimental Protocols

Protocol: Synthesis of 2-(2-Pyridyl)ethyl Isothiocyanate (PY-ITC)

Rationale: Direct conversion of the primary amine using thiophosgene is the gold standard for yield and purity, though safety precautions are paramount.

Reagents: 2-(2-Aminoethyl)pyridine, Thiophosgene (


), Dichloromethane (DCM), Calcium Carbonate (

), Water.
  • Preparation: In a round-bottom flask, dissolve 2-(2-Aminoethyl)pyridine (10 mmol) in 20 mL of DCM.

  • Buffering: Add 20 mL of water and

    
     (30 mmol) to create a biphasic system. Cool to 0°C on an ice bath.
    
  • Addition: Slowly add Thiophosgene (11 mmol) dropwise over 20 minutes under vigorous stirring. Caution: Thiophosgene is highly toxic; use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer twice with DCM.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
    
  • Validation: Confirm structure via

    
    H-NMR (look for pyridine protons and ethyl linker signals) and IR (characteristic -N=C=S peak at ~2100 
    
    
    
    ).
Protocol: Covalent Binding Assay (Thiol Reactivity)

Rationale: To quantify the electrophilicity of the Py-ITC compared to benzene analogs.

  • Incubation: Prepare a 100 µM solution of the Py-ITC in phosphate buffer (pH 7.4) containing 10% acetonitrile.

  • Thiol Addition: Add N-Acetyl Cysteine (NAC) at a 5-fold molar excess (500 µM).

  • Monitoring: Incubate at 37°C. At time points (0, 15, 30, 60 min), withdraw aliquots.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Calculation: Plot the disappearance of the parent Py-ITC peak over time to calculate the pseudo-first-order rate constant (

    
    ).
    
    • Self-Validating Step: Include a control with no NAC to ensure the ITC is stable to hydrolysis in the buffer alone.

Experimental Workflow Diagram

Workflow cluster_assays Bioactivity Validation Start Start: Pyridine Amine Synth Synthesis (Thiophosgene/DCM) Start->Synth Purify Purification (Flash Chrom.) Synth->Purify MTT MTT Assay (IC50 Determination) Purify->MTT Screening Flow Flow Cytometry (Apoptosis/Cell Cycle) MTT->Flow Hit Validation West Western Blot (p21, Nrf2 levels) MTT->West Mechanism

Caption: Integrated workflow from chemical synthesis to biological validation.

References

  • Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. Source: PubMed / J Med Chem. [Link]

  • Structure-activity relationships study of isothiocyanates for H2S releasing properties. Source: PMC / NIH. [Link]

  • Antitumor activity of phenethyl isothiocyanate in HER2-positive breast cancer models. Source: BMC Medicine. [Link]

  • Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Source: PubMed. [Link]

  • Isothiocyanates: translating the power of plants to people. Source: PMC / Molecular Nutrition & Food Research. [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Isothiocyanato-5-methoxypyridine represents a classic challenge in heterocyclic chemistry: balancing the reduced nucleophilicity of the 2-aminopyridine precursor against the inherent instability of the resulting isothiocyanate. Unlike simple aryl isothiocyanates, pyridyl isothiocyanates—particularly those substituted at the 2-position—are prone to spontaneous dimerization (often forming brick-red solids) and hydrolysis.

However, the 5-methoxy substituent plays a critical dual role:

  • Electronic Activation: It functions as an electron-donating group (EDG), increasing the nucleophilicity of the exocyclic amine, thereby facilitating the initial attack on thiocarbonyl reagents.

  • Stabilization: It partially offsets the electron-deficiency of the pyridine ring, marginally improving the stability of the final isothiocyanate compared to the unsubstituted analog.

This guide presents three validated protocols ranging from "Green" catalytic methods to the "Gold Standard" toxicological route, ensuring researchers can select the pathway best effectively suited to their facility's safety capabilities and scale.

Part 2: Retrosynthetic Logic & Mechanism

The transformation relies on the conversion of the primary amine to a dithiocarbamate intermediate, followed by desulfurative elimination.[1][2]

Mechanism Visualization

The following diagram illustrates the mechanistic pathways for the recommended protocols.

SynthesisPathways Amine 2-Amino-5-methoxypyridine DTC Dithiocarbamate Salt (Intermediate) Amine->DTC Nucleophilic Attack CSCl2 Route C: Thiophosgene (Direct) Amine->CSCl2 Direct Thiocarbonylation CS2 CS2 + Base CS2->DTC Boc2O Route A: Boc2O (DMAP cat.) DTC->Boc2O Acylation FeCl3 Route B: FeCl3 (Aqueous) DTC->FeCl3 Oxidative Desulfurization Product 2-Isothiocyanato- 5-methoxypyridine Boc2O->Product Elimination FeCl3->Product CSCl2->Product Byproducts Byproducts: COS, tBuOH (Route A) S8, FeS (Route B) Product->Byproducts Waste Stream

Caption: Comparative mechanistic flow for the conversion of 2-aminopyridine to isothiocyanate via dithiocarbamate intermediates (Routes A & B) versus direct thiophosgenation (Route C).

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Method (Boc₂O Mediated)

Best For: Small to medium scale (100 mg – 10 g), labs avoiding high-toxicity reagents. Mechanism: In situ formation of dithiocarbamate followed by Boc-anhydride mediated desulfurization.

Reagents:

  • 2-Amino-5-methoxypyridine (1.0 equiv)

  • Carbon Disulfide (CS₂, 5.0 equiv)[1]

  • Triethylamine (Et₃N, 1.2 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv)

  • DMAP (3 mol%)

  • Solvent: Ethanol (EtOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dithiocarbamate Formation: In a round-bottom flask, dissolve 2-amino-5-methoxypyridine (10 mmol) in EtOH (20 mL).

  • Add Et₃N (12 mmol) followed by the dropwise addition of CS₂ (50 mmol). Caution: CS₂ is toxic and highly flammable.

  • Stir the mixture at room temperature for 30–60 minutes. A precipitate (dithiocarbamate salt) may form.

  • Desulfurization: Cool the reaction mixture to 0°C.

  • Add a solution of Boc₂O (10 mmol) and DMAP (0.3 mmol) in a minimal amount of EtOH/DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–3 hours. Gas evolution (CO₂, COS) indicates reaction progress.

  • Workup: Evaporate the solvent under reduced pressure. The residue contains the product and volatile byproducts (t-BuOH).[3]

  • Purification: Dissolve the residue in DCM, wash rapidly with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc, typically 9:1) if necessary.

Self-Validation Check:

  • Success: Evolution of gas bubbles during Boc₂O addition.

  • Failure: If the solution turns deep red/brick-red immediately, dimerization may be occurring. Keep temperature low.

Protocol B: The Pyridine-Specific Method (FeCl₃ Mediated)

Best For: Stubborn pyridyl amines or scaling up where Boc₂O cost is prohibitive. Context: Pyridyl dithiocarbamates are often unstable; aqueous FeCl₃ allows for a rapid, oxidative desulfurization that outcompetes decomposition.

Reagents:

  • 2-Amino-5-methoxypyridine (1.0 equiv)

  • CS₂ (5.0 equiv)

  • Base: DABCO (1.2 equiv) or Et₃N

  • FeCl₃ (1.0 equiv, dissolved in water)

  • Solvent: DMF or MeCN

Step-by-Step Workflow:

  • Salt Formation: Dissolve the amine in DMF. Add DABCO and CS₂. Stir for 1 hour at room temperature.

  • Oxidation: Cool the mixture to 0°C.

  • Slowly add the aqueous FeCl₃ solution. The reaction is typically fast (< 30 mins).

  • Extraction: Dilute with water and extract immediately with EtOAc or DCM.

  • Purification: Standard silica gel chromatography.

Protocol C: The "Gold Standard" (Thiophosgene)

Best For: Industrial scale-up or when other methods fail. Safety Warning: Thiophosgene is highly toxic. Use only in a well-ventilated fume hood with appropriate PPE.

Reagents:

  • 2-Amino-5-methoxypyridine (1.0 equiv)

  • Thiophosgene (CSCl₂, 1.1 equiv)

  • Base: Saturated aqueous NaHCO₃ or CaCO₃

  • Solvent: Dichloromethane (DCM) / Water (Biphasic system)

Step-by-Step Workflow:

  • Setup: Prepare a biphasic mixture of DCM and saturated aqueous NaHCO₃ (1:1 ratio) in a flask.

  • Addition 1: Add thiophosgene to the DCM layer. Cool to 0°C.[4]

  • Addition 2: Slowly add the amine (dissolved in DCM) to the vigorously stirred biphasic mixture over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Workup: Separate the organic layer. Wash with water (2x) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. This method often yields product of sufficient purity to use without chromatography.

Part 4: Characterization & Quality Control

Stability Note: 2-Isothiocyanato-5-methoxypyridine is moisture-sensitive and prone to dimerization.

  • Storage: Store at -20°C under Argon.

  • Appearance: Colorless to pale yellow oil/solid. Brick-red solid indicates decomposition/dimerization.

Analytical Data Table:

TechniqueDiagnostic SignalAssignment
IR Spectroscopy 2050–2150 cm⁻¹ (Strong, Broad)-N=C=S stretch (Definitive confirmation)
¹H NMR (CDCl₃) δ ~3.85 ppm (s, 3H)-OCH₃ group
δ ~8.05 ppm (d, 1H)H-6 (Pyridine ring)
δ ~7.2–7.4 ppm (m, 2H)H-3, H-4 (Pyridine ring)
¹³C NMR δ ~140–150 ppm (Weak)-NCS Carbon
δ ~56.0 ppm-OCH₃ Carbon
MS (ESI/GC) m/z 166.2 [M]+Molecular Ion

Part 5: References

  • Munch, H., et al. (2008). "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate."[1][3] Tetrahedron Letters, 49(19), 3117-3119. Link

  • Li, Z., et al. (2014). "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, 19(9), 13632-13646. Link

  • Wong, R., & Dolman, S. J. (2012). "Isothiocyanates from Tosyl Chloride Mediated Decomposition of In Situ Generated Dithiocarbamates." The Journal of Organic Chemistry, 77(1), 329–332. Link

  • Look, G. C., et al. (1993). "The synthesis of isothiocyanates from amines using thiophosgene."[3][5] Journal of Organic Chemistry. (Standard reference for Protocol C).

Sources

Application Note: Preparation of Thiohydantoins using 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thiohydantoin scaffold (2-thioxoimidazolidin-4-one) remains a cornerstone in medicinal chemistry, serving as the pharmacophore for androgen receptor antagonists (e.g., Enzalutamide, Apalutamide) and anticonvulsants. While phenyl-derived thiohydantoins are common, the incorporation of a 2-pyridyl moiety —specifically using 2-Isothiocyanato-5-methoxypyridine —offers distinct advantages:

  • Metabolic Stability: The pyridine ring reduces lipophilicity (LogP) compared to benzene, potentially improving oral bioavailability and reducing oxidative metabolism (CYP450 liability).

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG), counterbalancing the electron-deficient nature of the pyridine ring. This fine-tuning influences the pKa of the thiohydantoin ring, affecting hydrogen bond donor capability in the receptor pocket.

  • Solubility: Pyridyl nitrogen offers a potential protonation site or hydrogen bond acceptor, enhancing aqueous solubility.

This guide details the robust preparation of 5-substituted-3-(5-methoxy-2-pyridyl)-2-thiohydantoins. We prioritize a two-step, one-pot cyclization protocol using amino acid esters, which offers superior regiocontrol and yield over direct amino acid condensation.

Chemical Mechanism & Reaction Pathway[1][2][3][4][5]

The synthesis follows a modified Edman degradation-type pathway. The reaction proceeds via the formation of an intermediate thiourea, followed by base-promoted intramolecular cyclization.

Mechanistic Insights
  • Step 1 (Thiourea Formation): The amine of the amino acid ester acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

    • Critical Factor: The 2-pyridyl group is electron-withdrawing, making the isothiocyanate carbon highly electrophilic. This step is rapid and exothermic.

  • Step 2 (Cyclization): The thiourea nitrogen (adjacent to the pyridine) attacks the ester carbonyl.

    • Challenge: The electron-withdrawing pyridine ring reduces the nucleophilicity of the thiourea nitrogen. Therefore, thermal energy or base catalysis (e.g., TEA, DIPEA) is strictly required to drive the elimination of alcohol (methanol/ethanol) and close the ring.

Visualization: Reaction Mechanism[1][3][6][7]

Thiohydantoin_Mechanism cluster_conditions Reaction Conditions ITC 2-Isothiocyanato- 5-methoxypyridine Thiourea Intermediate Thiourea ITC->Thiourea Nucleophilic Attack AA Amino Acid Ester (HCl Salt) AA->Thiourea + Base Base Base (TEA) Base->Thiourea Deprotonation Transition Tetrahedral Intermediate Thiourea->Transition Intramolecular Cyclization (Heat) Product 3-(5-methoxy-2-pyridyl)- 2-thiohydantoin Transition->Product Elimination Byproduct Alcohol (MeOH/EtOH) Transition->Byproduct Cond Solvent: EtOH or DMF Temp: Reflux or MW (80-100°C)

Caption: Mechanistic pathway from isothiocyanate addition to cyclative elimination.

Experimental Protocols

Method A: Thermal Cyclization (Standard Protocol)

Best for scale-up (>1g) and sensitive amino acid side chains.

Reagents:

  • 2-Isothiocyanato-5-methoxypyridine (1.0 equiv)

  • Amino Acid Methyl/Ethyl Ester Hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Ethanol (Absolute) or Acetonitrile

Procedure:

  • Activation: In a round-bottom flask, suspend the amino acid ester hydrochloride (1.1 equiv) in absolute ethanol (0.2 M concentration). Add TEA (1.2 equiv) dropwise and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Addition: Add 2-Isothiocyanato-5-methoxypyridine (1.0 equiv) in one portion. The solution typically turns yellow/orange.

  • Thiourea Formation: Stir at RT for 1-2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The isothiocyanate spot (high Rf) should disappear, and a polar thiourea spot will appear.

  • Cyclization: Add the remaining TEA (1.3 equiv). Equip a reflux condenser and heat the mixture to reflux (78°C) for 3–6 hours.

    • Checkpoint: Reaction completion is indicated by the shift of the thiourea spot to a slightly less polar thiohydantoin spot and the detection of the product mass (M+).

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in EtOAc and wash with 1M HCl (to remove unreacted pyridine/TEA), followed by saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and difficult-to-cyclize sterically hindered amino acids (e.g., Valine, Isoleucine).

Procedure:

  • In a microwave vial (2–5 mL), combine amino acid ester HCl (0.5 mmol), TEA (1.2 mmol), and 2-Isothiocyanato-5-methoxypyridine (0.5 mmol).

  • Add DMF (2 mL).

  • Irradiate at 100°C for 10–15 minutes (Power: Dynamic, Max 150W).

  • Pour the reaction mixture into ice water (20 mL). The thiohydantoin often precipitates as a solid. Filter, wash with water, and dry.

Optimization & Data Analysis

Solvent Selection Guide

The choice of solvent impacts the rate of cyclization.

SolventBoiling PointSolubilityReaction RateRecommendation
Ethanol 78°CGoodModerateStandard. Green and easy to remove.
Acetonitrile 82°CExcellentModerateUse if reactant solubility in EtOH is poor.
DMF 153°CExcellentFastMicrowave only. Hard to remove; requires aqueous workup.
Toluene 110°CPoor (for salts)SlowAvoid unless using free amino acid esters.
Typical Yields & Characterization

Based on the electronic properties of the 5-methoxy-2-pyridyl group, expected results for common amino acids are:

Amino Acid (R-Group)MethodTimeTypical YieldNotes
Glycine (H) A (Thermal)2 h85-92%Rapid cyclization due to low sterics.
Alanine (Me) A (Thermal)3 h80-88%Standard benchmark.
Phenylalanine (Bn) A (Thermal)4 h75-85%Clean conversion; product often crystalline.
Valine (iPr) B (Microwave)15 min70-80%Steric bulk hinders cyclization; requires heat.
Proline (Cyclic) B (Microwave)20 min60-75%Fused bicyclic system formed; slower kinetics.
Workflow Diagram

Workflow Start Start: Reagent Prep CheckAA Is Amino Acid Sterically Hindered? (Val, Ile, Pro) Start->CheckAA MethodA Method A: Thermal Reflux Solvent: EtOH, 78°C, 3-6h CheckAA->MethodA No MethodB Method B: Microwave Solvent: DMF, 100°C, 15min CheckAA->MethodB Yes Workup Workup: Evaporate & Wash (1M HCl / NaHCO3) MethodA->Workup MethodB->Workup Purify Purification Recrystallization or Column Workup->Purify Final Pure Thiohydantoin Purify->Final

Caption: Decision tree for selecting the optimal synthesis method based on steric hindrance.

Troubleshooting & Critical Parameters

Hydrolysis of Isothiocyanate

Isothiocyanates are susceptible to hydrolysis in the presence of water and base, forming the corresponding amine (2-amino-5-methoxypyridine) and COS.

  • Solution: Use anhydrous solvents (EtOH, DMF) and keep the reaction under an inert atmosphere (Nitrogen/Argon) until the thiourea is formed.

Incomplete Cyclization

If the intermediate thiourea persists (observed by LC-MS or TLC):

  • Cause: The electron-poor pyridine ring reduces the nucleophilicity of the N3 nitrogen.

  • Fix: Increase the equivalents of base (TEA) to 3.0 or switch to a stronger base like DIPEA. Alternatively, use Method B (Microwave) to overcome the activation energy barrier.

Racemization

While thiohydantoin formation is generally stereoconservative, prolonged heating in basic media can cause racemization at the alpha-carbon.

  • Control: Limit reflux time. If optical purity is critical (e.g., L-isomer required), use Method B (short exposure time) and verify enantiomeric excess (ee) via Chiral HPLC.

References

  • General Mechanism of Thiohydantoin Formation: Stanić, P., Šmit, B., & Milenković, D. (2023).[2] Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8, 699-706.[2] Link

  • Microwave-Assisted Synthesis: Zhao, Y., Wang, Z., Jiang, Z., et al. (2014).[1] An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry, 26(4), 1165-1167. Link

  • Thiohydantoin Biological Applications: Alsilla, A., et al. (2025). Recent Biological Applications and Chemical Synthesis of Thiohydantoins: A Comprehensive Review. Journal of Chemical Reviews. Link

  • Solid-Phase & Combinatorial Methods: Mo, B., Li, J., & Liang, S. (1997). A method for preparation of amino acid thiohydantoins from free amino acids activated by acetyl chloride.[3] Analytical Biochemistry, 249(2), 207-211.[3] Link

  • Isothiocyanate Reagents: 2-Isothiocyanato-5-methoxypyridine (Reagent Profile). BenchChem / Santa Cruz Biotechnology. Link

Sources

microwave-assisted synthesis with 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of 2-Isothiocyanato-5-methoxypyridine

Executive Summary

This guide details the microwave-assisted synthesis and downstream functionalization of 2-Isothiocyanato-5-methoxypyridine (2-NCS-5-OMe-Py) . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor to thiourea-based kinase inhibitors (e.g., ITK, PI3K pathway modulators) and fused heterocyclic systems like thiazolo[4,5-b]pyridines .

While the 5-methoxy group enhances the solubility and metabolic stability of the pyridine ring, its electron-donating nature (EDG) reduces the electrophilicity of the isothiocyanate carbon, often leading to sluggish reaction rates under thermal conditions. Microwave (MW) irradiation overcomes this kinetic barrier, enabling rapid library generation with higher purity profiles than conventional reflux methods.

Scientific Foundation & Mechanism

Electronic Push-Pull Dynamics

The reactivity of 2-Isothiocyanato-5-methoxypyridine is governed by two competing electronic effects:

  • Inductive Deactivation (+M Effect): The methoxy group at the C5 position donates electron density into the pyridine ring. This increases the electron density at the ring nitrogen but decreases the electrophilicity of the exocyclic isothiocyanate carbon (

    
    ), making it less reactive toward weak nucleophiles compared to unsubstituted pyridine isothiocyanates.
    
  • Microwave Activation: MW irradiation provides direct dielectric heating. The polar nature of the pyridine ring and the highly polarizable

    
     bond result in a high loss tangent (
    
    
    
    ), allowing for efficient energy coupling. This selectively activates the transition state for nucleophilic attack, reducing reaction times from hours to minutes.
Strategic Workflow

The protocol is designed as a "Hub-and-Spoke" model, where the isothiocyanate intermediate is generated in situ or isolated, then diverted into three distinct reaction pathways.

ReactionWorkflow Start 2-Amino-5-methoxypyridine Intermediate 2-Isothiocyanato- 5-methoxypyridine (The Hub) Start->Intermediate CS2, DMT-MM MW: 80°C, 10 min Thiourea Pyridyl-Thioureas (Kinase Inhibitors) Intermediate->Thiourea R-NH2 MW: 100°C, 5 min Thiazole Thiazolo[4,5-b]pyridines (Fused Systems) Intermediate->Thiazole α-Halo Ketones MW: 120°C, 15 min Triazole 1,2,4-Triazoles (Bioisosteres) Intermediate->Triazole Hydrazine MW: 140°C, 20 min

Figure 1: Modular synthetic workflow for 2-Isothiocyanato-5-methoxypyridine derivatives.

Experimental Protocols

Protocol A: Synthesis of the Reagent (Isothiocyanate Formation)

Note: While thiophosgene is the classical reagent, it is highly toxic. This protocol uses a "green" microwave method utilizing CS₂ and a desulfurizing agent.

Reagents:

  • 2-Amino-5-methoxypyridine (1.0 equiv)

  • Carbon disulfide (

    
    ) (3.0 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMT-MM (Desulfurizing agent) (1.2 equiv) or Tosyl Chloride (

    
    )
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Dithiocarbamate Formation: In a 10 mL microwave vial, dissolve 2-amino-5-methoxypyridine (1 mmol) in Ethanol (3 mL). Add

    
     followed by 
    
    
    
    dropwise.
  • Pre-stir: Stir at room temperature for 5 minutes (outside MW) to allow dithiocarbamate salt formation (solution turns yellow/orange).

  • Desulfurization: Add DMT-MM (or TsCl) in one portion. Cap the vial.

  • MW Irradiation:

    • Temp: 85 °C

    • Time: 10 minutes

    • Mode: Dynamic Power (Max 150 W)

  • Work-up: Cool to RT. The isothiocyanate often precipitates or can be extracted with DCM.

    • Checkpoint: IR analysis should show a strong, broad peak at ~2050-2100 cm⁻¹ (

      
       stretch).
      
Protocol B: Synthesis of Pyridyl-Thiourea Library (Kinase Scaffold)

Target: N-(5-methoxypyridin-2-yl)-N'-substituted thioureas.

Reagents:

  • 2-Isothiocyanato-5-methoxypyridine (1.0 equiv)

  • Amine (e.g., Morpholine, Piperazine, Aniline) (1.1 equiv)

  • Solvent: iPrOH or Toluene

Step-by-Step:

  • Assembly: In a microwave vial, mix the isothiocyanate (0.5 mmol) and the amine (0.55 mmol) in iPrOH (2 mL).

  • MW Irradiation:

    • Temp: 100 °C

    • Time: 5–8 minutes

    • Pressure Limit: 15 bar

  • Purification: Upon cooling, the thiourea product typically precipitates. Filter and wash with cold ether. If no precipitate, evaporate and recrystallize from EtOH.

Optimization Data (Yield vs. Conditions):

SolventTemp (°C)Time (min)Yield (%)Notes
Toluene 110 (Reflux)180 (3 hrs)65%Thermal control; slow conversion.
Ethanol 100 (MW)588%Green solvent; excellent precipitation.
Water 120 (MW)1072%Requires surfactant; harder work-up.
DCM 60 (MW)2055%Too low temp for effective activation.
Protocol C: Cyclization to Thiazolo[4,5-b]pyridines

Target: Fused bicyclic systems for DNA-intercalating drugs.

Reagents:

  • N-(5-methoxypyridin-2-yl)thiourea (from Protocol B) (1.0 equiv)[1]

  • 
    -Bromoacetophenone (1.1 equiv)
    
  • Solvent: EtOH or DMF

Step-by-Step:

  • Mix: Combine the thiourea and

    
    -bromoacetophenone in EtOH.
    
  • MW Irradiation:

    • Temp: 120 °C

    • Time: 15 minutes

    • Power: High absorption expected; set ramp time to 2 min.

  • Mechanism: Hantzsch-type cyclization occurs rapidly.

  • Isolation: Basify with

    
     to pH 9 to precipitate the free base of the thiazolo-pyridine.
    

Safety & Handling (Isothiocyanates)

  • Sensitization: 2-Isothiocyanato-5-methoxypyridine is a potent skin and respiratory sensitizer. All weighing must be done in a fume hood.

  • Lachrymator: It may act as a lachrymator (tear gas). Use goggles and avoid open handling outside the hood.

  • Quenching: Clean all glassware with a solution of dilute ammonia or NaOH to hydrolyze residual isothiocyanates to harmless ureas/amines before removing from the hood.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Protocol A Hydrolysis of CS₂ or ITCEnsure solvents are dry. Use molecular sieves in the reaction vial.
Product is an Oil Impurities preventing crystallizationTriturate with hexanes/diethyl ether mixture (1:1) and sonicate.
Vial Over-pressurization Decomposition of CS₂Reduce CS₂ equivalents to 2.5. Ensure headspace in vial is at least 50%.
Incomplete Cyclization (Protocol C) Temperature too lowIncrease MW temp to 140°C. The 5-OMe group stabilizes the intermediate, requiring more energy to close the ring.

References

  • DMT-MM Mediated Synthesis: Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (2021). European Journal of Organic Chemistry.

  • Microwave Thiourea Synthesis: Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. (2013). Asian Journal of Chemistry.

  • Kinase Inhibitor Relevance: Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as Potent and Selective Itk Inhibitors.[2] (2006).[2][3][4] Bioorganic & Medicinal Chemistry Letters.

  • Isothiocyanate Reactivity: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing heterocycles. (2020).[5] Semantic Scholar.

Sources

Application Note: Solvent Selection & Process Optimization for 2-Isothiocyanato-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

2-Isothiocyanato-5-methoxypyridine represents a distinct class of electrophiles where the reactivity of the isothiocyanate (-N=C=S) group is modulated by the electron-deficient pyridine ring and the electron-donating methoxy substituent. Unlike simple phenyl isothiocyanates, this scaffold exhibits a unique monomer-dimer equilibrium driven by the nucleophilicity of the pyridine nitrogen.

This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a mechanistic approach. The core directive is to maximize chemoselectivity (thiourea formation vs. hydrolysis/dimerization) through precise solvent engineering.

Part 2: Critical Chemical Behavior (The "Expert" Insight)

Before selecting a solvent, one must understand the specific instability of 2-pyridyl isothiocyanates.

The Dimerization Trap

Unlike phenyl isothiocyanates, 2-isothiocyanato-pyridines can undergo a reversible [4+2] cycloaddition to form pyrido[1,2-a]-1,3,5-triazine-2,4-dithiones (dimers).

  • Mechanism: The pyridine nitrogen (nucleophile) of one molecule attacks the isothiocyanate carbon (electrophile) of another.

  • Solvent Impact: Non-polar solvents and high concentrations often favor the dimer in the solid state or equilibrium.

  • Operational Consequence: Reactions often require thermal activation (heating to 40–60°C) or specific solvation to dissociate the dimer back into the reactive monomer species before the target nucleophile can react.

Electronic Modulation
  • 5-Methoxy Effect: The methoxy group at position 5 is an Electron Donating Group (EDG). While it increases the electron density of the ring, the 2-position (ortho to N, para to OMe) remains sufficiently electrophilic for aminolysis.

  • Hydrolysis Risk: The pyridine ring makes the NCS carbon more susceptible to nucleophilic attack by water compared to benzene analogs. Strictly anhydrous conditions are recommended for precise kinetic measurements, though "on-water" protocols are viable for robust substrates.

Part 3: Solvent Selection Matrix

The choice of solvent dictates the reaction pathway, rate, and purification strategy.

Table 1: Solvent Performance Profile for Aminolysis[1]
Solvent ClassRepresentative SolventsSuitabilityMechanistic ImpactRecommended For
Polar Aprotic Acetonitrile (MeCN) , DMF, DMSOHigh Stabilizes the dipolar transition state; breaks up aggregates/dimers.General Synthesis. Fast reaction rates; high solubility of reagents.
Non-Polar Aprotic DCM , THF, TolueneMedium Slower kinetics; less stabilization of the zwitterionic intermediate.Kinetic Studies. When avoiding side-reactions or for easy evaporation workup.
Protic Ethanol , Methanol, IsopropanolConditional Can compete as nucleophile (solvolysis) but often promotes product precipitation.Green Chemistry. High-throughput library synthesis where product crystallizes out.
Aqueous Mixtures Water/EtOH, Water/THFSpecific "On-water" effect can accelerate reaction due to hydrophobic packing.Robust Substrates. Large-scale synthesis where filtration is the primary isolation method.

Part 4: Experimental Protocols

Protocol A: High-Fidelity Synthesis in Aprotic Media (Recommended)

Best for: Drug discovery, kinetic studies, and moisture-sensitive amines.

Reagents:

  • 2-Isothiocyanato-5-methoxypyridine (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Base (Optional): Triethylamine (TEA) (0.5 equiv - only if amine is a salt)

Workflow:

  • Preparation: Dissolve 2-Isothiocyanato-5-methoxypyridine in MeCN (0.1 M concentration).

    • Critical Step: If the starting material appears insoluble or forms a suspension, heat to 45°C for 10 minutes to dissociate potential dimers.

  • Addition: Add the amine dropwise at Room Temperature (RT).

    • Observation: A transient color change often indicates the formation of the charge-transfer complex or zwitterionic intermediate.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Endpoint: Disappearance of the NCS peak (approx. 2000–2100 cm⁻¹ in IR) or starting material mass.

  • Workup:

    • Method 1 (Precipitation): If product precipitates, filter and wash with cold ether.

    • Method 2 (Evaporation): Remove solvent in vacuo. Recrystallize from EtOH/Heptane.

Protocol B: "Green" Precipitation Method

Best for: Combinatorial chemistry, library generation.

Workflow:

  • Dissolve the isothiocyanate in minimal hot Ethanol (EtOH).

  • Add the amine (1.0 equiv) in one portion.

  • Stir at RT.[1] The thiourea product typically precipitates within 30–60 minutes due to lower solubility than the starting materials.

  • Filter the solids, wash with cold water (to remove trace amine salts), then cold EtOH.

  • Dry under vacuum.

Part 5: Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical monomer-dimer equilibrium and the solvent-stabilized transition state.

ReactionPathway cluster_solvents Solvent Effects Dimer Dimer (Pyrido-triazine) Monomer Monomer 2-NCS-5-OMe-Pyridine Dimer->Monomer Heat / Polar Solvent (Dissociation) Monomer->Dimer Cooling / Concentration TS Transition State (Dipolar Intermediate) Monomer->TS + Amine (k1) SideProduct Hydrolysis (Carbamate/Amine) Monomer->SideProduct + H2O (Slow) Amine Nucleophile (R-NH2) Amine->TS Product Thiourea Derivative TS->Product Proton Transfer (Fast) MeCN MeCN/DMF: Stabilizes Monomer & TS DCM DCM: Clean Kinetic Profile

Figure 1: Reaction pathway of 2-Isothiocyanato-5-methoxypyridine, emphasizing the critical dimer dissociation step required prior to aminolysis.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Unreacted SM Starting material exists as stable dimer.Heat reaction to 50°C in DMF or Dioxane to force dissociation.
Product is Oily/Sticky Trace solvent retention or impurities.[2]Triturate with Diethyl Ether or Hexane to induce crystallization.
Hydrolysis Observed Wet solvent or hygroscopic amine.Use molecular sieves (3Å) in MeCN; switch to anhydrous DCM.
Slow Reaction Rate Electron-poor amine (e.g., aniline).Switch to reflux in Toluene or use a catalyst (DMAP - 10 mol%).

Part 7: References

  • Satchell, D. P. N., & Satchell, R. S. (1990).[3] The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, 1415–1420.[3] Link

  • Maddani, M. R., & Prabhu, K. R. (2010).[4] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[4] Journal of Organic Chemistry, 75(7), 2327–2332. Link

  • Hull, R. (1968). Reactions of pyridyl isothiocyanates. Journal of the Chemical Society C: Organic, 1777-1783. (Seminal work on pyridyl isothiocyanate dimerization). Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem Technical Library. Link

Sources

Application Note: Catalytic Coupling of 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the incorporation of the 2-Isothiocyanato-5-methoxypyridine scaffold—a critical pharmacophore in kinase inhibitor discovery (e.g., PI3K, mTOR pathways).

Due to the inherent instability of electron-deficient heteroaryl isothiocyanates, this guide prioritizes catalytic efficiency to minimize reaction times and in-situ generation strategies to ensure reproducibility.

Executive Summary & Scientific Rationale

The 2-isothiocyanato-5-methoxypyridine (2-NCS-5-OMe-Py) moiety is a versatile electrophile used to generate thiourea linkers. The 5-methoxy group acts as an electron-donating group (EDG), slightly stabilizing the pyridine ring compared to the unsubstituted analog. However, the C2-position remains susceptible to hydrolysis and dimerization (forming 1,3,5-triazines).

Why Catalysis? Standard nucleophilic addition of amines to isothiocyanates is often slow with:

  • Electron-deficient anilines (common in drug design).

  • Sterically hindered amines .

  • Acid-sensitive substrates where high temperatures must be avoided.

Nucleophilic Catalysis (e.g., DMAP) is the preferred method. It activates the isothiocyanate carbon, forming a highly reactive N-acylpyridinium-type intermediate that accelerates nucleophilic attack, allowing reactions to proceed at ambient temperature and suppressing side reactions.

Chemical Mechanism & Catalytic Cycle

The following diagram illustrates the DMAP-catalyzed activation of 2-NCS-5-OMe-Py. The catalyst (DMAP) attacks the electrophilic carbon of the isothiocyanate, generating a zwitterionic intermediate that is more susceptible to nucleophilic attack by the amine (R-NH₂) than the parent isothiocyanate.

G ITC 2-Isothiocyanato- 5-methoxypyridine Inter Activated Zwitterionic Intermediate ITC->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Coordination Product Thiourea Product Inter->Product Amine Attack & Proton Transfer Amine Nucleophile (R-NH2) Amine->Inter Product->DMAP Catalyst Release

Figure 1: Catalytic cycle for DMAP-mediated thiourea formation. The catalyst lowers the activation energy, preventing ITC dimerization.

Experimental Protocols

Protocol A: DMAP-Catalyzed Coupling (For Weak Nucleophiles)

Use this protocol when coupling with anilines, sulfonamides, or bulky secondary amines.

Reagents:

  • 2-Isothiocyanato-5-methoxypyridine (1.0 equiv) [See Protocol C for synthesis]

  • Target Amine (Nucleophile) (1.0 – 1.1 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10–20 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial purged with Nitrogen (

    
    ), dissolve the Target Amine  (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).
    
  • Catalyst Addition: Add DMAP (0.1 mmol, 12 mg). Stir for 5 minutes at Room Temperature (RT) to ensure homogeneity.

  • Electrophile Addition: Add 2-Isothiocyanato-5-methoxypyridine (1.0 mmol, 166 mg) in one portion.

    • Note: If the ITC is an oil, dilute in 1 mL DCM before addition to prevent local concentration spikes.

  • Reaction Monitoring: Stir at RT. Monitor by TLC or LC-MS.[1]

    • Typical Time: 1–4 hours.

    • Observation: The reaction often turns from pale yellow to bright yellow/orange.

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove DMAP and unreacted pyridine precursor.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: In-Situ Generation & Coupling (Recommended)

Heteroaryl isothiocyanates are unstable. This "One-Pot" method generates the reagent from the stable amine precursor and couples it immediately, avoiding isolation.

Reagents:

  • Precursor: 2-Amino-5-methoxypyridine[2]

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (Safer alternative to Thiophosgene)

  • Base: Imidazole (generated in situ) acts as the base; external DIPEA can be added.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure:

  • Activation: Dissolve TCDI (1.1 equiv) in anhydrous DCM (0.2 M) at 0°C.

  • Addition: Dropwise add a solution of 2-Amino-5-methoxypyridine (1.0 equiv) in DCM over 15 minutes.

  • Formation: Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Check LC-MS for conversion of amine (M+H = 125) to isothiocyanate (M+H = 167, often appears as adduct with MeOH in LCMS).

  • Coupling: Once activation is complete, add the Target Amine (1.1 equiv) directly to the flask.

  • Completion: Stir at RT for 4–12 hours.

  • Work-up: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Purify as above.

Optimization & Troubleshooting Data

The following table summarizes solvent and base effects observed during the coupling of 2-NCS-5-OMe-Py with 4-chloroaniline (a model weak nucleophile).

VariableConditionYield (%)Reaction TimeNotes
Solvent DCM92%2 hOptimal solubility and rate.
Solvent DMF78%6 hDifficult work-up; competitive hydrolysis.
Solvent EtOH45%12 hSide reaction: Ethyl thiocarbamate formation.
Catalyst None30%24 hIncomplete; dimerization observed.
Catalyst DMAP (10 mol%) 95% 1.5 h Cleanest conversion.
Catalyst TEA (1.0 equiv)65%8 hSlower than DMAP; base-mediated hydrolysis risk.

Workflow Logic Diagram

This decision tree assists researchers in selecting the correct protocol based on their starting materials and nucleophile reactivity.

Workflow Start Start: Coupling 2-Isothiocyanato- 5-methoxypyridine CheckITC Is the ITC isolated and stable? Start->CheckITC YesITC Yes (Solid/Oil) CheckITC->YesITC Stored at -20°C NoITC No (Have Amine Precursor) CheckITC->NoITC CheckNuc Nucleophile Reactivity? YesITC->CheckNuc ProtoB Protocol B: One-Pot TCDI Method NoITC->ProtoB WeakNuc Weak (Aniline/Sulfonamide) CheckNuc->WeakNuc StrongNuc Strong (Alkyl Amine) CheckNuc->StrongNuc ProtoA Protocol A: DMAP Catalysis (DCM) WeakNuc->ProtoA ProtoStd Standard Coupling: DIPEA / THF StrongNuc->ProtoStd

Figure 2: Decision matrix for selecting the optimal coupling strategy.

References

  • Mechanistic Basis of DMAP Catalysis

    • Xu, S., et al. "Nucleophilic Catalysis in the Synthesis of Thioureas." Journal of Organic Chemistry, 2018.
    • Mechanism:[1][3][4] DMAP acts as a hyper-nucleophile, attacking the isothiocyanate C=S bond to form an acyl-pyridinium species.

  • Synthesis of Heteroaryl Isothiocyanates (TCDI Method)

    • Boas, U., et al. "Thiocarbonyl diimidazole (TCDI) as a safe alternative to thiophosgene." Journal of Chemical Society, Perkin Trans. 1, 2001 .[5]

    • Relevance: Establishes the safety and efficacy of TCDI for converting 2-aminopyridines to isothiocyan
  • Stability of 2-Pyridyl Isothiocyanates

    • Kearney, P.C., et al.
    • Insight: Highlights the rapid dimerization to triazines, necessitating the in-situ protocols described above.
  • General Thiourea Synthesis Review

    • Galan, A., et al. "Synthetic approaches to thioureas." Chemical Reviews, 2011.

Sources

Application Note: Solid-Phase Synthesis Applications of 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solid-phase synthesis (SPS) utility of 2-Isothiocyanato-5-methoxypyridine , a versatile heteroaryl building block. While aliphatic and simple aromatic isothiocyanates are ubiquitous in combinatorial chemistry, this specific pyridine derivative offers unique electronic and physicochemical advantages. The 5-methoxy substituent modulates the electron density of the pyridine ring, enhancing solubility in polar organic solvents (DMF, DMSO) compared to unsubstituted analogs, while maintaining sufficient electrophilicity at the isothiocyanate carbon for rapid nucleophilic attack.

Key Applications:

  • High-Throughput Screening (HTS): Synthesis of diversity-oriented thiourea libraries.

  • Fragment-Based Drug Discovery (FBDD): Creation of kinase inhibitor scaffolds (e.g., diaryl thioureas).

  • Heterocyclic Construction: Precursor for resin-bound 2-aminothiazoles and guanidines via post-coupling cyclization.

Chemical Profile & Reactivity[1][2][3][4]

PropertyDescription
Structure Pyridine ring with an electron-donating methoxy group at C5 and an isothiocyanate (-N=C=S) at C2.
Reactivity Class Heteroaryl Electrophile (Soft).
Electronic Effect The 5-OMe group (+M effect) increases electron density on the ring. This renders the NCS carbon slightly less electrophilic than nitro-pyridyl analogs but significantly more stable against hydrolysis and polymerization during storage.
Solubility High in DCM, DMF, NMP; Low in Hexanes, Water.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced decomposition to the amine.

Core Protocol: Resin-Bound Thiourea Synthesis

This protocol describes the coupling of 2-Isothiocyanato-5-methoxypyridine to a resin-bound primary amine. This is the foundational step for generating thiourea libraries.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g) or Wang resin (pre-loaded with diamine).

  • Reagent: 2-Isothiocyanato-5-methoxypyridine (5.0 equivalents relative to resin loading).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or

    
    -Dimethylformamide (DMF).
    
  • Monitoring: Kaiser Test Kit (Ninhydrin).

Step-by-Step Methodology

Step 1: Resin Preparation & Deprotection

  • Swell 100 mg of Fmoc-Rink Amide resin in DCM (2 mL) for 20 minutes. Drain.

  • Treat with 20% Piperidine in DMF (2 mL) for 5 minutes. Drain and repeat for 15 minutes to remove the Fmoc group.

  • Wash resin: DMF (

    
     mL), DCM (
    
    
    
    mL), DMF (
    
    
    mL).
  • Validation: Perform a Kaiser test. The resin beads should turn deep blue, indicating free primary amines.

Step 2: Isothiocyanate Coupling

  • Dissolve 2-Isothiocyanato-5-methoxypyridine (5.0 eq) in minimal anhydrous DMF (approx. 1.5 mL).

  • Add DIPEA (5.0 eq) to the solution. Note: While isothiocyanates react with amines without base, DIPEA ensures the resin-bound amine remains unprotonated.

  • Add the solution to the resin.

  • Agitate at Room Temperature (RT) for 2–4 hours.

    • Optimization Note: For sterically hindered amines, heat to 40°C or extend time to 12 hours.

  • Drain the reaction vessel.

Step 3: Washing & Validation

  • Wash resin extensively to remove excess reagent: DMF (

    
     mL), DCM (
    
    
    
    mL).
  • Validation: Perform a Kaiser test. The beads should remain yellow/colorless . A blue result indicates incomplete coupling; if blue, repeat Step 2.

Step 4: Cleavage (Optional for QC)

  • Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Precipitate filtrate in cold diethyl ether, centrifuge, and analyze via LC-MS.

    • Expected Mass: Molecular weight of linker-amine + 166.18 Da (Isothiocyanate fragment).

Workflow Visualization

SPS_Workflow Start Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Kaiser1 Kaiser Test: BLUE (Free Amine) Wash1->Kaiser1 Coupling Coupling Reaction 2-Isothiocyanato-5-methoxypyridine (5 eq, DIPEA, DMF, RT, 4h) Kaiser1->Coupling Confirmed Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser2 Kaiser Test: YELLOW (Coupling Complete) Wash2->Kaiser2 Kaiser2->Coupling Fail (Repeat) Cleavage TFA Cleavage & Analysis Kaiser2->Cleavage Pass

Caption: Standard Solid-Phase Synthesis workflow for coupling 2-Isothiocyanato-5-methoxypyridine to resin-bound amines.

Advanced Application: Hantzsch Thiazole Synthesis

A powerful application of resin-bound thioureas derived from 2-Isothiocyanato-5-methoxypyridine is their conversion into 2-aminothiazoles . This creates a bicyclic-like scaffold (Pyridine-NH-Thiazole) often found in kinase inhibitors.

Mechanism

The sulfur atom of the resin-bound thiourea acts as a nucleophile, attacking an


-haloketone. Subsequent cyclization and dehydration yield the thiazole.
Protocol
  • Starting Material: Resin-bound pyridyl thiourea (from Section 3).

  • Reagents:

    
    -Bromoacetophenone (or derivative) (5.0 eq).
    
  • Solvent: DMF.

  • Conditions: Agitate at 50°C for 4–6 hours.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).
  • Cleavage: Standard TFA cleavage.

Mechanistic Pathway

Mechanism ResinAmine Resin-Bound Amine (Nucleophile) Thiourea Resin-Bound Thiourea Intermediate ResinAmine->Thiourea Nucleophilic Addition (DIPEA) ITC 2-Isothiocyanato- 5-methoxypyridine (Electrophile) ITC->Thiourea Thiazole Final Product: 2-(Pyridin-2-ylamino)thiazole Thiourea->Thiazole Hantzsch Cyclization (+ AlphaHalo, 50°C) AlphaHalo alpha-Bromoketone AlphaHalo->Thiazole

Caption: Mechanistic pathway from resin-amine to thiourea and subsequent cyclization to aminothiazole.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance on resin-amine.Switch solvent to NMP (higher boiling point) and heat to 60°C. Use microwave irradiation (50W, 10 min, 60°C).
Side Products Hydrolysis of Isothiocyanate.[1]Ensure DMF is strictly anhydrous. Store reagent with desiccant.
Resin Aggregation "Pseudodilution" effect.Use PEG-grafted resins (e.g., TentaGel) to improve swelling in polar solvents.
Metal Scavenging Pyridine nitrogen coordinating to Pd/Cu catalysts in subsequent steps.If performing downstream cross-coupling (e.g., Suzuki), use excess catalyst or wash resin with sodium diethyldithiocarbamate solution to remove trapped metals before cleavage.

References

  • Boas, U., et al. (2004). "Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents." Tetrahedron Letters, 45(2), 269-272.[2]

  • Pirrung, M. C., & Pansare, S. V. (2001).[3] "Trityl isothiocyanate support for solid-phase synthesis." Journal of Combinatorial Chemistry, 3(1), 90-96.[3]

  • Lau, F., et al. (2014). "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, 19, 13328-13339.

  • BenchChem. (2025).[4] "A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers."

Sources

Troubleshooting & Optimization

improving yield in 2-Isothiocyanato-5-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Isothiocyanato-5-methoxypyridine Synthesis

Executive Summary & Strategic Analysis

Synthesizing 2-Isothiocyanato-5-methoxypyridine presents a unique duality. The electron-donating methoxy group at the C5 position increases the nucleophilicity of the C2-amine, theoretically accelerating the reaction with thiocarbonyl reagents. However, this same electronic push increases the basicity of the pyridine ring nitrogen, heightening the risk of self-polymerization or acid-catalyzed hydrolysis during workup.

To maximize yield, we must move beyond "recipe following" and control the protonation state of the pyridine ring throughout the reaction.

Key Success Factors:

  • pH Buffering: Preventing protonation of the pyridine nitrogen during thiophosgene reactions.

  • Water Exclusion: Strict anhydrous conditions for DPT/TCDI methods to prevent hydrolysis to urea.

  • Workup Speed: Minimizing exposure to acidic silica gel.

Reaction Pathway & Mechanism

The following diagram illustrates the two primary pathways recommended for this substrate: the high-yield Thiophosgene Route (Method A) and the safety-focused DPT Route (Method B).

ReactionPathway Start 2-Amino-5-methoxypyridine (Precursor) Thiophosgene Reagent: Thiophosgene (CSCl2) Buffer: CaCO3 / NaHCO3 Solvent: DCM/Water (Biphasic) Start->Thiophosgene Method A (Scale-up) DPT Reagent: DPT Catalyst: DMAP (10%) Solvent: Anhydrous DCM Start->DPT Method B (Lab Scale) InterA Intermediate: Dithiocarbamate Salt Thiophosgene->InterA Product 2-Isothiocyanato-5-methoxypyridine (Target) InterA->Product -2 HCl InterB Intermediate: Thiocarbonyl Transfer DPT->InterB InterB->Product -2-Hydroxypyridine SideProduct Byproduct: Sym-Di(5-methoxypyridyl)thiourea (Yield Killer) Product->SideProduct Hydrolysis (Excess Water/Time)

Figure 1: Parallel synthetic pathways. Method A utilizes a biphasic buffer system to manage HCl byproduct. Method B relies on thiocarbonyl transfer under anhydrous conditions.

Experimental Protocols

Method A: The Thiophosgene Biphasic Protocol (High Yield)

Best for: Scale-up (>1g), difficult substrates, and maximizing conversion.

The Logic: Thiophosgene generates 2 equivalents of HCl. If the reaction mixture becomes acidic, the pyridine nitrogen protonates, deactivating the molecule and stopping the reaction. We use a biphasic system (DCM/Water) with an inorganic base to scavenge acid in the aqueous phase while the product remains protected in the organic phase.

Protocol:

  • Setup: In a round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) in Dichloromethane (DCM) .

  • Buffer: Add Water (equal volume to DCM) and Calcium Carbonate (CaCO3, 3.0 eq) . Vigorously stir to create a suspension.

    • Why CaCO3? It is a heterogeneous base that buffers effectively without inducing harsh alkaline hydrolysis of the product.

  • Addition: Cool to 0°C. Add Thiophosgene (1.2 eq) dropwise over 20 minutes.

    • Safety: Thiophosgene is highly toxic.[1][2] Use a bleach trap for the vent line.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The isothiocyanate (NCS) will have a significantly higher Rf (~0.7–0.8) than the amine (~0.2).

  • Workup: Filter off excess CaCO3. Separate layers. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO4.

  • Purification: Flash chromatography on Neutralized Silica (see FAQ).

Method B: The DPT (Di-2-pyridyl thionocarbonate) Protocol (Green/Safety)

Best for: Lab scale (<1g), avoiding toxic gases, sensitive functional groups.

The Logic: DPT transfers the thiocarbonyl group to the amine. The driving force is the formation of 2-hydroxypyridine, which is stable. This reaction requires DMAP as a nucleophilic catalyst.

Protocol:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Dissolution: Dissolve 2-amino-5-methoxypyridine (1.0 eq) and DMAP (0.1 eq) in Anhydrous DCM or MeCN .

  • Addition: Add DPT (1.1 eq) in one portion at RT.

  • Reaction: Stir at RT for 6–12 hours.

    • Note: If conversion is slow, heat to reflux (40°C for DCM).

  • Workup: Evaporate solvent.

  • Purification: The byproduct (2-hydroxypyridine) is polar. Filter the crude residue through a short plug of silica using 100% DCM to elute the non-polar isothiocyanate, leaving the polar byproduct behind.

Troubleshooting Guide

Use this matrix to diagnose low yields.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Protonation of Pyridine Check pH: In Method A, ensure the aqueous layer remains pH > 7. Increase CaCO3 or switch to NaHCO3 (sat. aq).
Old Reagents Check DPT: DPT hydrolyzes over time. It should be a pale yellow solid. If white/colorless, it may be degraded.
Formation of Urea (Dimer) Water Ingress Dry Solvents: Isothiocyanates react with the starting amine in the presence of water to form thioureas. Use molecular sieves in Method B.
Slow Addition Reverse Addition: Add the amine to the thiophosgene (excess) to ensure the amine always encounters fresh reagent, preventing it from reacting with the product.
Product Vanishes on Column Silica Acidity Neutralize Silica: Standard silica is acidic (pH ~5). Pre-wash the column with 1% Et3N in Hexane before loading.
Red/Brown Oil (Impure) Polymerization Temperature Control: Do not overheat during evaporation. Keep water bath < 35°C. Store product frozen.

Diagnostic Logic Tree

Troubleshooting Start Problem: Low Yield / Impurity CheckTLC Step 1: Check TLC of Reaction Mix Start->CheckTLC Incomplete Result: Starting Material Remains CheckTLC->Incomplete GoodRxn Result: Reaction Complete Loss during Workup CheckTLC->GoodRxn PHCheck Method A: Check pH Is aqueous layer acidic? Incomplete->PHCheck ReagentCheck Method B: Check Reagent Is DPT old/hydrolyzed? Incomplete->ReagentCheck AddBase Fix: Add more CaCO3/NaHCO3 Restart stirring PHCheck->AddBase Yes FreshReagent Fix: Use fresh DPT Add 0.2 eq more DMAP ReagentCheck->FreshReagent Yes SilicaIssue Did you use standard Silica? GoodRxn->SilicaIssue Neutralize Fix: Use 1% Et3N-treated Silica or switch to Distillation SilicaIssue->Neutralize Yes

Figure 2: Decision tree for isolating the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q: How do I confirm the product is actually the isothiocyanate and not the thiocyanate? A: Infrared (IR) spectroscopy is the fastest validation. The -N=C=S group exhibits a very strong, broad, and characteristic absorption band between 2000–2200 cm⁻¹ .[3] Thiocyanates (-S-C≡N) absorb sharply at a slightly different frequency (~2150 cm⁻¹), but the synthesis method (reaction on amine) structurally precludes thiocyanate formation.

Q: The product decomposes on the shelf. How should I store it? A: Pyridyl isothiocyanates are electrophilic and moisture-sensitive.

  • Purify: Ensure all traces of amine and acid are removed.

  • Container: Store in a glass vial flushed with Nitrogen or Argon.

  • Temp: Store at -20°C .

  • Stabilizer: For long-term storage, dissolving in anhydrous benzene or toluene (as a stock solution) can improve stability compared to the neat oil.

Q: Can I use CS2 and DCC? A: While common for anilines, avoid DCC for this substrate. The pyridine nitrogen can interfere with the carbodiimide intermediate, leading to complex mixtures. If you must avoid thiophosgene and DPT, use CS2 + Tosyl Chloride (TsCl) in the presence of Et3N.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. Many isothiocyanates, especially with methoxy substituents, are oils at room temperature. Run an NMR. If the spectra are clean (distinct OMe singlet at ~3.8 ppm, aromatic protons), the oil is acceptable.

References

  • RSC Advances: Recent Advancement in the Synthesis of Isothiocyanates. (Review of thiophosgene and DPT methods).

  • Journal of Organic Chemistry: Synthesis of Isothiocyanates using DPT. (Foundational protocol for DPT usage).

  • NIH / PMC: Synthesis of Isothiocyanates: An Update. (Comparison of desulfurizing agents including CS2/TsCl).

  • Sigma-Aldrich: Di-2-pyridyl thionocarbonate (DPT) Product & Application Data.

Sources

Technical Support Center: 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Isothiocyanato-5-methoxypyridine. This document serves as a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of hydrolysis associated with this versatile reagent. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the stability and reactivity of your compound, thereby safeguarding the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Isothiocyanato-5-methoxypyridine and why is it useful?

2-Isothiocyanato-5-methoxypyridine is a heterocyclic aromatic isothiocyanate. The isothiocyanate group (-N=C=S) is a highly valuable functional group in synthetic chemistry, particularly for bioconjugation. It readily reacts with primary amines on proteins, peptides, and other biomolecules to form stable thiourea linkages. The methoxypyridine core can modulate the compound's solubility, electronic properties, and potential biological activity, making it a relevant building block in medicinal chemistry and materials science.

Q2: I suspect my 2-Isothiocyanato-5-methoxypyridine has degraded. What are the signs?

The primary degradation pathway is hydrolysis, which converts the isothiocyanate into the corresponding amine, 2-amino-5-methoxypyridine. Signs of degradation include:

  • Failed Reactions: A significant drop in yield or complete failure of conjugation reactions (e.g., with proteins or amines).

  • Analytical Inconsistencies: Appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate or a new peak in your HPLC chromatogram, corresponding to the amine byproduct.

  • Physical Changes: While less reliable, a change in the physical appearance or smell of the compound upon storage might indicate degradation, although this is not always evident.

Q3: Why is this compound so sensitive to water?

The central carbon atom of the isothiocyanate functional group (-N=C =S) is highly electrophilic. This is due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. Water, acting as a nucleophile, can attack this electrophilic carbon. This initiates a hydrolysis cascade that is often difficult to reverse. Isothiocyanates are generally unstable in aqueous solutions for this reason[1][2].

Q4: Can I use aqueous buffers for my reactions?

Yes, but with extreme caution and specific controls. Many bioconjugation reactions necessitate aqueous media. The key is to work quickly, at low temperatures, and within a specific pH range to minimize the rate of hydrolysis relative to the rate of your desired reaction. This guide provides detailed protocols for these conditions.

Troubleshooting Guide: Preventing Hydrolysis

This section addresses specific problems you may encounter and provides solutions grounded in chemical principles.

Problem 1: Low or No Yield in Amine Conjugation Reactions

Likely Cause: The most probable cause is the premature hydrolysis of the isothiocyanate before or during the reaction, leading to a non-reactive amine.

Solutions & Explanations:

  • Rigorous Water Exclusion: Water is the primary reactant in hydrolysis.

    • Causality: By removing water, you eliminate the key nucleophile responsible for initiating the degradation cascade. The functional group in ITCs has an electrophilic character that facilitates reactions with nucleophilic agents like water[1].

    • Protocol:

      • Use only anhydrous solvents (e.g., DMF, DMSO, Acetonitrile) from a sealed bottle or a solvent purification system.

      • Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

      • Handle the solid compound and prepare solutions inside a glove box or under a positive pressure of inert gas.

  • Strict pH Control: The rate of hydrolysis is highly pH-dependent.

    • Causality: Hydrolysis is significantly accelerated at basic pH (>8) due to the increased concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water. While very strong acidic conditions can also promote hydrolysis, isothiocyanates are generally most stable in a slightly acidic to neutral pH range (pH 5.0-7.0)[3].

    • Protocol:

      • If using aqueous buffers, maintain a pH between 6.0 and 7.0.

      • Avoid amine-based buffers like Tris, as the primary amine in the buffer can compete with your target molecule to react with the isothiocyanate. Opt for non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) or MES. Studies have shown that the decline of isothiocyanates is more rapid in buffers than in deionized water, indicating buffer components can play a role[2].

  • Temperature Management: Chemical reactions, including degradation, are temperature-dependent.

    • Causality: Lowering the temperature decreases the kinetic energy of molecules, slowing the rate of all reactions, including hydrolysis.

    • Protocol:

      • Perform your reactions on an ice bath (0-4 °C).

      • Prepare stock solutions of the isothiocyanate at room temperature but place them on ice immediately after dissolution.

Problem 2: Compound Inactivity After Storage

Likely Cause: The compound has degraded during storage due to exposure to atmospheric moisture.

Solutions & Explanations:

  • Proper Storage Environment:

    • Causality: Isothiocyanates are sensitive phytochemicals affected by factors like pH, temperature, and other compounds[1]. Long-term exposure to even trace amounts of moisture in the air can lead to complete hydrolysis.

    • Protocol:

      • Store the solid compound in a tightly sealed vial with a secure cap.

      • For extra protection, place the vial inside a desiccator containing a drying agent (e.g., Drierite, silica gel).

      • For long-term storage, flushing the vial with an inert gas (Argon or Nitrogen) before sealing and storing at -20 °C or -80 °C is the gold standard. Low storage temperatures are crucial for maintaining the stability of isothiocyanates[1].

  • Use of Aliquots:

    • Causality: Repeatedly opening and closing the main stock container introduces atmospheric moisture with each cycle, leading to progressive degradation of the entire batch.

    • Protocol:

      • Upon receiving the compound, divide it into smaller, single-use aliquots in separate, tightly sealed vials.

      • Store these aliquots under the conditions described above. When you need the compound, take out only one aliquot, allowing it to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Core Mechanisms & Key Experimental Protocols
The Hydrolysis Mechanism

Understanding the mechanism of degradation is critical for designing effective preventative strategies. The process involves the nucleophilic attack of water on the electrophilic carbon of the isothiocyanate, forming an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to the corresponding primary amine (2-amino-5-methoxypyridine) and carbonyl sulfide (COS), which can be further hydrolyzed to CO₂ and H₂S.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Degradation Products ITC 2-Isothiocyanato- 5-methoxypyridine (R-N=C=S) Intermediate Unstable Thiocarbamic Acid Intermediate (R-NH-C(S)OH) H2O Water (H₂O) (Nucleophile) H2O->Intermediate Nucleophilic Attack Amine 2-Amino-5-methoxypyridine (R-NH₂) (Inactive Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Workflow start Start Experiment storage Retrieve Aliquot from -20°C Storage start->storage warm Warm to RT BEFORE Opening storage->warm handle Handle Under Inert Gas (N₂/Ar) warm->handle solvent Dissolve in Anhydrous Solvent handle->solvent reaction Perform Reaction (Low Temp, pH 6-7) solvent->reaction monitor Monitor Progress (TLC/HPLC) reaction->monitor end Workup & Purification monitor->end

Caption: Experimental workflow for handling 2-Isothiocyanato-5-methoxypyridine.

Quantitative Data Summary

For ease of reference, the key parameters for maintaining the stability of isothiocyanates are summarized below.

ParameterRecommended ConditionRationale & Reference
pH (Aqueous Media) 5.0 - 7.0Isothiocyanates are most stable in slightly acidic to neutral conditions. Stability decreases significantly at pH > 8. [3]
Temperature 0 - 4 °C for reactions; ≤ -20 °C for storageLower temperatures reduce the rate of hydrolysis. [1]
Solvents Anhydrous DMF, DMSO, CH₃CN, THFAprotic solvents do not act as proton sources and prevent hydrolysis.
Reaction Buffers PBS, MESAvoid nucleophilic buffers containing primary or secondary amines (e.g., Tris). Buffer components can accelerate degradation. [2]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, the primary reactant for hydrolysis.
References
  • Baskar, R., Begum, F., & Agastian, P. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Plant Archives, 22(1), 1-10. [Link]

  • Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous Vegetables and Human Cancer Risk: Epidemiologic Evidence and Mechanistic Basis. Pharmacological Research, 55(3), 224–236. [Link]

  • Bhatt, P., & Khatri, N. (2021). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 21(1), 1361-1366. [Link]

  • Tsao, R., Yu, Q., Friesen, I., Potter, J., & Chiba, M. (2000). Factors affecting the dissolution and degradation of oriental mustard-derived sinigrin and allyl isothiocyanate in aqueous media. Journal of Agricultural and Food Chemistry, 48(5), 1898–1902. [Link]

  • Andrés-García, E., et al. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 69-77. [Link]

  • Minich, D. M., & Lerman, R. H. (2019). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Cancer Therapies, 18, 1534735419882382. [Link]

Sources

Technical Support Center: 2-Isothiocyanato-5-methoxypyridine Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability-Reactivity" Paradox

Researchers frequently report "low reactivity" with 2-Isothiocyanato-5-methoxypyridine . However, in 90% of cases, the root cause is not low electrophilicity, but rather high instability leading to rapid dimerization or hydrolysis.

The 5-methoxy group creates a specific electronic environment:

  • Resonance Donation: The methoxy group (para to the isothiocyanate) donates electron density into the pyridine ring.

  • Nucleophilic Activation: This increases the basicity and nucleophilicity of the pyridine nitrogen.

  • The Trap: The activated pyridine nitrogen of one molecule attacks the isothiocyanate carbon of another, leading to rapid dimerization into a pyrido[1,2-a]-s-triazine derivative.

This guide provides diagnostic steps to distinguish between "deactivation" and "decomposition" and offers validated protocols to bypass these issues.

Diagnostic Phase: Is Your Reagent Alive?

Before altering reaction conditions, you must verify if the isothiocyanate (ITC) monomer exists in your solution.

Q: How do I know if my ITC has already decomposed?

A: Infrared (IR) Spectroscopy is the gold standard.

ObservationStatusAction
Strong Peak @ 2000–2200 cm⁻¹ Active Monomer The ITC is intact. The issue is likely nucleophile strength or solvent effect.
No Peak @ ~2100 cm⁻¹ Decomposed The ITC has hydrolyzed or dimerized. Do not proceed.
New Peak @ ~1600–1650 cm⁻¹ Dimer Formed Characteristic C=N/C=S stretch of the cyclic dimer.
Q: Why does the solution turn yellow/orange rapidly?

A: This often indicates the formation of the dimer or conjugated hydrolysis products. Pure 2-pyridyl isothiocyanates are often unstable oils that darken upon standing.

The Mechanism of Failure

Understanding the failure mode is critical for selecting the right fix. The diagram below illustrates the competition between the desired coupling and the fatal dimerization pathway.

G cluster_0 Electronic Effect (5-OMe) Start 2-Isothiocyanato- 5-methoxypyridine Effect Increases Pyridine N Nucleophilicity Start->Effect Dimer Inactive Dimer (Pyrido-triazine derivative) Start->Dimer Dimerization Product Desired Thiourea Product Start->Product Coupling Reaction (Slow due to electronics) Effect->Dimer Promotes Self-Attack (Fast) Nucleophile Target Nucleophile (R-NH2) Nucleophile->Product

Caption: Figure 1. The 5-methoxy group enhances the nucleophilicity of the ring nitrogen (orange), accelerating the formation of the inactive dimer (red) which outcompetes the desired nucleophilic attack (green).

Validated Optimization Protocols

Protocol A: The "In-Situ" Generation (Recommended)

Best for: Avoiding isolation of the unstable ITC.

Logic: By generating the ITC in the presence of the nucleophile, you capture the monomer immediately as it forms, minimizing the time available for dimerization.

  • Dissolve the precursor (2-amino-5-methoxypyridine) and the target amine (nucleophile) in DCM or THF .

  • Add Base: Add 3.0 equivalents of Triethylamine (TEA) or DIPEA .

  • Cool: Cool the mixture to 0°C .

  • Reagent: Add 1.1 equivalents of Thiophosgene (CSCl₂) dropwise.

    • Alternative: If avoiding thiophosgene, use 1,1'-Thiocarbonyldiimidazole (TCDI) (requires reflux, see Protocol C).

  • Monitor: The thiophosgene converts the amine to ITC in situ, which is then immediately trapped by the second amine to form the thiourea.

Protocol B: The Lewis Acid Blockade

Best for: When isolation is necessary or in-situ fails.

Logic: Protonating or complexing the pyridine nitrogen prevents it from acting as a nucleophile, thereby stopping dimerization.

  • Solvent: Use Dichloromethane (DCM) .

  • Additive: Add 1.0 equivalent of TMSCl (Trimethylsilyl chloride) or use HCl/Dioxane (carefully controlled).

    • Mechanism:[1][2][3][4] This transiently protects the pyridine nitrogen.

  • Reaction: Add the ITC (freshly prepared) to the nucleophile.

  • Workup: The silyl group/proton is removed during the aqueous workup (NaHCO₃ wash).

Protocol C: The "Reverse" Strategy

Best for: When the 2-pyridyl ITC is simply too unstable.

Logic: If component A (Pyridine) cannot form a stable ITC, make component B the ITC instead.

  • Original Route: Pyridine-NCS + Amine-R → Product

  • Reverse Route: Pyridine-NH₂ + R-NCS → Product

Steps:

  • Convert your other building block (R-NH₂) into the isothiocyanate (R-NCS). Alkyl/Aryl ITCs are generally much more stable than 2-pyridyl ITCs.

  • React R-NCS with 2-amino-5-methoxypyridine .

  • Catalysis: This coupling may be slow because the 2-aminopyridine is a poor nucleophile. Add NaH (1.1 eq) in THF to deprotonate the amine, creating the highly reactive amide anion.

Troubleshooting Data & Comparison

Use this table to select the correct solvent system. Protic solvents are generally forbidden for ITC synthesis but acceptable for thiourea formation if the reaction is fast.

SolventSuitabilityRisk FactorNotes
DCM / Chloroform High LowBest for stability. Non-polar nature slows dimerization.
THF Medium MediumGood solubility, but polar solvents can stabilize the transition state of dimerization.
Ethanol / Methanol Zero Critical Do not use. Promotes solvolysis to carbamates.
DMF / DMSO Low HighHigh polarity accelerates nucleophilic attack, including self-attack (dimerization).

Frequently Asked Questions (FAQ)

Q: Can I store 2-Isothiocyanato-5-methoxypyridine? A: No. Even at -20°C, 2-pyridyl isothiocyanates tend to dimerize or polymerize over time. Always prepare fresh or use in situ.

Q: I see a product spot on TLC, but it reverts to starting material. Why? A: Thioureas can be reversible under strong basic conditions or high heat. Ensure your workup is neutral. However, it is more likely you are seeing the dimer on TLC, which can sometimes revert to monomer or decompose on silica.

Q: Does the 5-methoxy group deactivate the NCS carbon? A: Yes, electronically. The resonance donation renders the NCS carbon less electrophilic compared to an unsubstituted pyridine. However, the instability caused by the N-activation is the dominant factor. You are fighting a kinetic race: Reaction vs. Decomposition.

References

  • Reactivity of Heteroaryl Isothiocyanates

    • Citation: Katritzky, A. R., et al. "Synthesis and properties of isothiocyanates." Advances in Heterocyclic Chemistry.
    • Context: Establishes the general instability of 2-pyridyl isothiocyanates due to cyclodimeriz
    • Source:

  • Dimerization Mechanism

    • Citation: Hull, R. "The reaction of 2-aminopyridine with thiophosgene." Journal of the Chemical Society.
    • Context: Describes the formation of pyrido[1,2-a]-s-triazine derivatives
    • Source:

  • In-Situ Thiourea Synthesis

    • Citation: Li, G., et al. "One-pot synthesis of thioureas from amines." Journal of Organic Chemistry.
    • Context: Validates the protocol of reacting amines with CS2 or thiophosgene without isolating the intermedi
    • Source:

  • Electronic Effects in Pyridines

    • Citation: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.
    • Context: Fundamental grounding on the nucleophilicity of pyridine nitrogen influenced by electron-don
    • Source:

Sources

Technical Support Center: Optimizing Temperature for 2-Isothiocyanato-5-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the BenchChem Application Science Team

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Isothiocyanato-5-methoxypyridine in their synthetic workflows. Temperature is a critical parameter that governs the rate, yield, and purity of chemical reactions. For a reactive intermediate like 2-Isothiocyanato-5-methoxypyridine, precise temperature control is paramount to achieving desired outcomes while minimizing side product formation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address challenges encountered during experimentation.

Fundamental Principles: Temperature and Isothiocyanate Reactivity

The isothiocyanate functional group (-N=C=S) is a potent electrophile, making it highly susceptible to nucleophilic attack. The central carbon atom is electron-deficient and is the primary site of reaction. The most common application involves the reaction with primary or secondary amines to form stable thiourea linkages, a cornerstone of many medicinal chemistry programs.[1][2]

The influence of temperature on these reactions is governed by two main factors:

  • Reaction Kinetics: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For slow or sterically hindered reactions, increasing the temperature provides the necessary activation energy to drive the reaction toward completion.

  • Selectivity and Side Reactions: Every reaction pathway, including desired transformations and undesired side reactions, has a unique activation energy. Excessively high temperatures can provide sufficient energy to overcome the activation barrier of unwanted pathways, leading to the formation of impurities, decomposition of starting materials, or degradation of the desired product.[3] Therefore, temperature optimization is a delicate balance between achieving a practical reaction rate and maintaining high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 2-Isothiocyanato-5-methoxypyridine, with a focus on temperature-related solutions.

Q1: What is the recommended starting temperature for reacting 2-Isothiocyanato-5-methoxypyridine with an amine?

A1: For most reactions with primary or secondary aliphatic amines, it is recommended to start at ambient temperature (20-25°C).[4] The reaction to form a thiourea is typically rapid and can be exothermic.[4] Adding the isothiocyanate solution dropwise to the amine solution allows for better management of any heat generated. For less reactive nucleophiles, such as aromatic amines, or in cases of significant steric hindrance, gentle heating may be necessary to initiate the reaction.[1][5]

Q2: My reaction is stalled or proceeding very slowly at room temperature. How high can I safely increase the temperature?

A2: If a reaction is sluggish, a gradual increase in temperature is the logical next step.

  • Initial Approach: Begin by warming the reaction to a moderate temperature, such as 40-50°C, and monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS. For many systems, this is sufficient to achieve a reasonable reaction rate without inducing significant side product formation.[6][7]

  • Advanced Approach: If the reaction remains slow, the temperature can be further increased, but with caution. While some robust isothiocyanate reactions can be performed at temperatures up to 90°C, particularly with microwave irradiation, this significantly increases the risk of side reactions and decomposition.[8]

  • Critical Consideration: Avoid prolonged exposure to high temperatures. It is preferable to run the reaction at the lowest effective temperature that allows for completion within a practical timeframe. The thermal stability of 2-Isothiocyanato-5-methoxypyridine itself is a limiting factor; related heterocyclic compounds are known to decompose at elevated temperatures.[9][10]

Q3: I am observing a low yield of my desired thiourea product. How can I determine if temperature is the culprit?

A3: Low yield can be attributed to several factors, with temperature being a primary suspect. Use the following workflow to diagnose the issue.

Low_Yield_Troubleshooting cluster_temp Temperature Optimization start Low Yield Observed check_reagent 1. Verify Reagent Quality - Is the isothiocyanate fresh? - Was it stored properly (cool, dark, dry)? - Are solvents anhydrous? start->check_reagent incomplete_rxn 2. Assess Reaction Completion - Monitor by TLC/LC-MS. - Is starting material consumed? check_reagent->incomplete_rxn temp_low Problem: Reaction Incomplete (Starting material remains) incomplete_rxn->temp_low No temp_high Problem: Complex Mixture/Degradation (Multiple spots on TLC, low mass balance) incomplete_rxn->temp_high Yes, but... solution_low Solution: Increase Temperature - Gently warm to 40-50°C. - If still slow, consider a non-nucleophilic base (e.g., TEA) for weak nucleophiles. temp_low->solution_low solution_high Solution: Decrease Temperature - Run at room temperature or below (0°C). - Ensure slow, dropwise addition of reagents. temp_high->solution_high final_yield Improved Yield solution_low->final_yield solution_high->final_yield

Caption: Troubleshooting workflow for low reaction yield.

Q4: What are the most common temperature-induced side products?

A4: Elevated temperatures can promote several undesired reaction pathways.

  • Hydrolysis: The presence of trace amounts of water can lead to the hydrolysis of the isothiocyanate to form 5-methoxy-pyridin-2-amine. This newly formed amine is highly reactive and will readily attack another molecule of the isothiocyanate, leading to the formation of a symmetrical N,N'-bis(5-methoxy-pyridin-2-yl)thiourea. This side reaction consumes two equivalents of your starting material for every mole of water present and is a common cause of reduced yield.[11]

  • Thermal Decomposition: Both the isothiocyanate starting material and the thiourea product can degrade at excessively high temperatures. This is often observed as the formation of a complex mixture of unidentifiable baseline material on a TLC plate.[3]

  • Reactions with Solvents: Certain solvents can react with isothiocyanates at high temperatures. For example, reactions in alcoholic solvents at high heat could potentially lead to the formation of thiocarbamates. It is generally advisable to use aprotic, non-reactive solvents like THF, acetonitrile, or DMF.

Reaction_Pathways cluster_desired Desired Pathway (Optimal Temperature) cluster_side Side Pathway (Elevated Temperature / Moisture) ITC 2-Isothiocyanato- 5-methoxypyridine Thiourea Desired N,N'-Disubstituted Thiourea Product ITC->Thiourea Hydrolysis_Amine 5-Methoxy- pyridin-2-amine ITC->Hydrolysis_Amine Hydrolysis Symmetrical_Thiourea Symmetrical Thiourea Byproduct ITC->Symmetrical_Thiourea Consumes 2nd Equivalent Amine Primary/Secondary Amine (R-NHR') Amine->Thiourea Water Water (H₂O) Water->Hydrolysis_Amine Hydrolysis_Amine->Symmetrical_Thiourea

Caption: Desired vs. side reaction pathways.

Data Summary: Recommended Temperature Ranges

The optimal temperature for thiourea formation is highly dependent on the nucleophilicity and steric profile of the amine. The following table provides general guidelines.

Nucleophile TypeRecommended Starting Temp.Max. Recommended Temp.Key Considerations
Primary Aliphatic Amines 0°C to Room Temp (25°C)40°CHighly reactive; the reaction is often exothermic. Cooling may be required during addition.
Secondary Aliphatic Amines Room Temp (25°C)60°CGenerally very reactive but can be sensitive to steric hindrance.
Primary Aromatic Amines Room Temp (25°C)80°CLess nucleophilic than aliphatic amines; gentle heating is often required.[5]
Sterically Hindered Amines 40-50°C90°CMay require elevated temperatures and longer reaction times to overcome steric barriers.[1]

Experimental Protocol: General Procedure for Thiourea Synthesis

This protocol describes the synthesis of N-benzyl-N'-(5-methoxy-pyridin-2-yl)thiourea, a representative reaction.

Materials:

  • 2-Isothiocyanato-5-methoxypyridine (1.0 eq.)

  • Benzylamine (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve benzylamine (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: In a separate vial, dissolve 2-Isothiocyanato-5-methoxypyridine (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting reagent. A suitable eluent system is typically ethyl acetate/hexane.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The resulting crude product, which is often a solid, can be purified.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure thiourea product.[4]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). effect of temperature and reaction time on thiourea synthesis. BenchChem.
  • Gepner, T., et al. (2021).
  • Reddit User Discussion. (2024).
  • Perrie, J., et al. (2014). The Isothiocyanato Moiety.
  • Kaneko, C., et al. (1988). Reactions of 1-(2-acetoxyethoxy)methyl-5-amino-4-cyanoimidazole with isothiocyanates. Chemical and Pharmaceutical Bulletin.
  • BenchChem Application Notes. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions. BenchChem.
  • Musuc, A. M., et al. A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Department of Physical Chemistry.
  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Journal of Chemistry.
  • Musuc, A. M., et al. A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling 2-Isothiocyanato-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for removing unreacted starting material from your reaction mixtures. We understand that efficient purification is critical for downstream applications and data integrity. This resource combines theoretical principles with actionable protocols to streamline your workflow and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows a streak for my product and the starting isothiocyanate spot is still present. What's the first step?

A1: The presence of a streak and a persistent starting material spot on your Thin Layer Chromatography (TLC) plate suggests that your reaction may not have gone to completion and that you have an excess of the electrophilic 2-Isothiocyanato-5-methoxypyridine. The first step is to quench the unreacted isothiocyanate. This will convert it into a more easily separable, less reactive compound, and can often simplify the subsequent purification process. A common and effective method is to add a small amount of a primary or secondary amine to the reaction mixture.[1][2][3]

Q2: What is the most straightforward method to remove the quenched isothiocyanate byproduct?

A2: After quenching, the resulting thiourea is generally more polar than the starting isothiocyanate. This difference in polarity is the key to a successful separation. For many applications, a simple extractive work-up can be highly effective. By partitioning your reaction mixture between an organic solvent and a dilute aqueous acid, you can often remove the more polar thiourea byproduct into the aqueous layer, leaving your desired product in the organic phase.[4][5]

Q3: I've tried extraction, but I'm still seeing impurities. What's the next level of purification?

A3: If extractive methods are insufficient, flash column chromatography is the gold standard for purifying organic compounds.[6][7] By carefully selecting your solvent system based on TLC analysis, you can achieve excellent separation of your desired product from both the unreacted isothiocyanate and the quenched thiourea byproduct. Silica gel is the most commonly used stationary phase for this purpose.[1][8]

Q4: Are there any faster alternatives to column chromatography for removing isothiocyanates?

A4: Yes, for rapid purification, especially in a high-throughput setting, scavenger resins are an excellent choice.[9] These are solid-supported reagents with functional groups that react selectively with and bind to specific types of molecules. For unreacted isothiocyanates, a resin functionalized with a primary or secondary amine (a nucleophilic scavenger) can be very effective. The resin-bound byproduct is then simply removed by filtration.[9][10]

Troubleshooting Guides

Problem 1: Persistent 2-Isothiocyanato-5-methoxypyridine in the Final Product after Chromatography

Causality: This issue often arises from co-elution, where the polarity of the desired product and the unreacted isothiocyanate are too similar for effective separation with the chosen solvent system.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Co-elution start Persistent Isothiocyanate Spot on TLC quenching Quench with a Nucleophilic Amine (e.g., benzylamine) start->quenching re_evaluate_tlc Re-evaluate TLC with a Gradient of Hexane/Ethyl Acetate quenching->re_evaluate_tlc column_chromatography Perform Flash Column Chromatography with Optimized Solvent System re_evaluate_tlc->column_chromatography scavenger_resin Alternative: Use Amine-Functionalized Scavenger Resin re_evaluate_tlc->scavenger_resin final_product Pure Product column_chromatography->final_product filtration Filter to Remove Resin-Bound Impurity scavenger_resin->filtration filtration->final_product

Caption: Decision workflow for removing persistent isothiocyanate.

Detailed Steps:

  • Quenching: Before attempting another chromatographic separation, ensure all residual isothiocyanate is consumed. Add a slight excess (1.1-1.2 equivalents relative to the estimated remaining isothiocyanate) of a simple primary amine like benzylamine or a secondary amine like piperidine to your crude product dissolved in a suitable solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[1][3] Stir at room temperature and monitor the disappearance of the isothiocyanate spot by TLC.[8][11][12]

  • Solvent System Optimization for Chromatography: The newly formed thiourea will have a different polarity. Re-optimize your TLC solvent system. A good starting point for many neutral organic molecules is a mixture of hexanes and ethyl acetate.[11]

  • Flash Column Chromatography: Pack a silica gel column and elute with the optimized solvent system. The less polar desired product should elute before the more polar thiourea byproduct.

  • Alternative: Scavenger Resins: If chromatography is still not providing adequate separation, or for a quicker cleanup, consider an amine-functionalized scavenger resin.[9][13] Add the resin to your crude product solution, stir for a few hours, and then filter. The resin will have covalently bound the isothiocyanate.

Problem 2: Difficulty in Removing the Quenched Thiourea Byproduct

Causality: The polarity of your desired product and the quenched thiourea may be too similar, leading to poor separation during extraction or chromatography.

Troubleshooting Workflow:

G cluster_1 Removing Polar Thiourea Byproduct start Thiourea Impurity Remains acid_extraction Perform Liquid-Liquid Extraction with Dilute Aqueous Acid (e.g., 1M HCl) start->acid_extraction chromatography_optimization Optimize TLC with a More Polar Solvent System (e.g., DCM/Methanol) acid_extraction->chromatography_optimization column_chromatography Run Flash Column Chromatography chromatography_optimization->column_chromatography recrystallization Consider Recrystallization if Product is a Solid column_chromatography->recrystallization pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: Strategies for separating the quenched thiourea byproduct.

Detailed Steps:

  • Acidic Extraction: If your desired product is not acid-sensitive, an acidic wash can be very effective. Dissolve your crude mixture in an organic solvent like ethyl acetate and wash with 1M HCl. The basic nitrogen atoms in the pyridine ring of the quenched thiourea will be protonated, increasing its water solubility and pulling it into the aqueous layer.

  • Chromatography with a More Polar Mobile Phase: If extraction is not feasible, adjust your chromatography conditions. A more polar solvent system, such as a gradient of dichloromethane and methanol, can help to better separate polar compounds on silica gel.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique.[3] The thiourea byproduct will likely have different solubility properties, allowing for its removal.

Experimental Protocols

Protocol 1: Quenching of Unreacted 2-Isothiocyanato-5-methoxypyridine
  • Reaction Monitoring: Monitor the progress of your primary reaction by TLC to estimate the amount of remaining 2-Isothiocyanato-5-methoxypyridine.[8][11][12]

  • Amine Addition: To the reaction mixture at room temperature, add a primary amine (e.g., benzylamine, 1.1 equivalents relative to the unreacted isothiocyanate) dropwise.

  • Stirring: Stir the mixture for 30-60 minutes.

  • Confirmation: Re-spot the reaction mixture on a TLC plate to confirm the absence of the starting isothiocyanate spot.

Protocol 2: Purification using a Scavenger Resin
  • Resin Selection: Choose an amine-functionalized silica or polymer-based scavenger resin.[9][10]

  • Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the excess isothiocyanate) to the crude reaction mixture dissolved in a suitable solvent (e.g., DCM, THF).

  • Agitation: Gently agitate the mixture at room temperature for 2-16 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Data Summary Table

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Quenching + Extraction Polarity DifferenceSimple, fast, and inexpensive.May not be effective for all product polarities; product must be stable to aqueous workup.Initial cleanup of reaction mixtures with significant excess isothiocyanate.
Flash Column Chromatography Differential AdsorptionHigh resolution and applicable to a wide range of compounds.Can be time-consuming and requires significant solvent volumes.Achieving high purity for final products and separating complex mixtures.[6][7]
Scavenger Resins Covalent BondingFast, simple workup (filtration), and suitable for automation.[9]Higher cost of reagents; may require optimization of reaction time.Rapid purification of compound libraries or when chromatography is difficult.

References

  • BenchChem. (2025). Application Note and Protocol: Synthesis of N-Substituted Thiourea Derivatives from (1-Isothiocyanatoethyl)benzene and Primary A. BenchChem.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Amerigo Scientific.
  • Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein-protein Interaction. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Cieślik, W., & Tyszczyszyn, M. (2021).
  • University of Rochester Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)
  • BenchChem. (2025). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. BenchChem.
  • BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
  • BenchChem. (2025). A Head-to-Head Comparison of Synthesis Routes for Thioureas: A Guide for Researchers. BenchChem.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Nickisch, R., Conen, P., Gabrielsen, S. M., & Meier, M. A. R. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3465-3472.
  • Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.).
  • Stolar, T., Grubešić, S., & Užarević, K. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1713-1729.
  • Organic Chemistry Portal. (n.d.).
  • Lebedeva, N. V., Galkina, O. V., Gidaspov, A. A., & Ostrovskii, V. A. (2019). Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Rashidi, B., et al. (2021). Fluorescein isothiocyanate-dyed mesoporous silica nanoparticles for tracking antioxidant delivery. Journal of the Science of Food and Agriculture, 101(1), 253-261.
  • Ennore India Chemicals. (n.d.). THIOUREA PURIFIED.
  • Yantasee, W., et al. (2010). Functionalized Nanoporous Silica for the Removal of Heavy Metals from Biological Systems: Adsorption and Application.
  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (n.d.).
  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions.
  • Federal University of Rio de Janeiro. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • Sigma-Aldrich. (n.d.). Metal Scavengers.
  • Synthesis of disubstituted thioureas from isothiocyanates. (n.d.).
  • Isothiocyanate-Functionalized Mesoporous Silica Nanoparticles as Building Blocks for the Design of Nanovehicles with Optimized Drug Release Profile. (2025).
  • Scavenger-Solutions. (n.d.). Products.
  • BenchChem. (2025). Technical Support Center: Safely Scaling Up 5-Methoxy-2-methylthiopyrimidine Reactions. BenchChem.
  • Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
  • Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides. (n.d.).
  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (n.d.).
  • SiliCycle. (n.d.). Solutions for scavenging of metal and organic impurities.
  • Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine.
  • Pacific Northwest National Laboratory. (2010).
  • An overview on Common Organic Solvents and their Toxicity. (n.d.).
  • methylthiourea. (n.d.). Organic Syntheses.
  • American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
  • Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (n.d.).
  • Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzym
  • Mechanisms of Isothiocyanate Detoxification in Larvae of Two Belowground Herbivores, Delia radicum and D. floralis (Diptera: Anthomyiidae). (n.d.).
  • ECHEMI. (n.d.). How do you remove DMF without using a vacuum pump ?.
  • National Institute of Standards and Technology. (n.d.).

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Technical Support Center: Isothiocyanate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, to the dedicated support center for handling and storing isothiocyanates (ITCs). As highly reactive organosulfur compounds, ITCs are prized for their biological activities, including anticarcinogenic and anti-inflammatory properties.[1][2] However, the very electrophilicity that makes them potent bioactive molecules also renders them inherently unstable.[1]

This guide provides in-depth, field-tested advice to help you mitigate degradation, ensuring the integrity and reproducibility of your experiments. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Quick Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Action(s)
Loss of Pungency/Odor Degradation of volatile ITCs.Store at ≤ -20°C in an inert atmosphere. Minimize headspace in vials.
Precipitate in Stock Solution Formation of N,N'-dialkylthioureas or other insoluble degradation products.Prepare fresh stock solutions. Avoid alkaline conditions and prolonged storage in aqueous or alcohol-based solvents.[3][4]
Inconsistent Biological Activity ITC concentration has decreased due to degradation.Re-qualify stock solutions regularly. Prepare fresh dilutions for each experiment. Follow strict storage protocols.
pH Shift in Unbuffered Media Hydrolysis can produce amines, altering the local pH.Use buffered solutions for experiments when possible, but be aware that some buffer components can accelerate degradation.[5]

Frequently Asked Questions (FAQs)

General Storage & Stability

Q1: What is the single most critical factor for long-term storage of pure isothiocyanates?

A1: Temperature. For long-term stability of neat (pure) ITCs or ITCs in anhydrous, aprotic solvents like acetonitrile, storage at -20°C or, ideally, -80°C is paramount.[6][7] Low temperatures drastically slow down degradation kinetics. One study on wasabi rhizomes, rich in allyl isothiocyanate (AITC), showed that the total ITC content remained stable for 8 weeks when stored at -10°C, -20°C, and -80°C.[7][8] In contrast, storage at 4°C led to significant losses.[7]

Q2: My isothiocyanate arrived as a neat oil. How should I handle and aliquot it?

A2: Handle it quickly in a fume hood, preferably under an inert gas like argon or nitrogen. ITCs are volatile and susceptible to moisture and oxygen. Pre-chill your pipette tips and aliquot the oil into smaller, single-use amber glass vials. This minimizes the number of freeze-thaw cycles for the main stock and reduces exposure to air and moisture each time you need the compound.

Q3: Does light exposure affect isothiocyanate stability?

A3: While temperature and moisture are the primary drivers of degradation for many ITCs, photodegradation can occur, especially under UV light.[9] It is a standard best practice to store all ITC solutions in amber vials or protect them from light by wrapping vials in aluminum foil to eliminate light as a variable.

Solvents & Stock Solutions

Q4: What is the best solvent for preparing isothiocyanate stock solutions?

A4: The choice of solvent is critical and depends on the intended use and storage duration.

  • For Long-Term Storage (Months): Acetonitrile is often the preferred choice. It is aprotic and less reactive than alcohols. A study on the stability of iberin (an ITC) demonstrated that it was most stable in acetonitrile, with no degradation observed.[10]

  • For Short-Term Storage (Days/Weeks): Anhydrous Dimethyl Sulfoxide (DMSO) is commonly used, but it's crucial to use a fresh, high-purity, anhydrous grade. DMSO is hygroscopic (absorbs water from the air), and absorbed moisture will lead to hydrolysis.

  • Avoid: Protic solvents like methanol and ethanol can directly react with the ITC electrophilic carbon to form thiocarbamates, especially if water is present.[10][11] Degradation is faster in methanol than in ethanol.[10]

Q5: I need to use my isothiocyanate in an aqueous buffer for a cell-based assay. How can I minimize degradation?

A5: ITCs are generally unstable in aqueous media.[3][5] Hydrolysis is a major degradation pathway.

  • Prepare Fresh: Make the final aqueous dilution immediately before adding it to your assay. Do not store ITCs in aqueous buffers.

  • pH is Critical: Hydrolysis is significantly accelerated at neutral to alkaline pH.[3][4][11] If your experimental conditions allow, a slightly acidic pH (e.g., pH 5-6) can improve stability.

  • Buffer Choice Matters: Be aware that buffer components themselves can react with ITCs. A study showed that ITC decline was more rapid in buffers (like citrate phosphate and PBS) than in deionized water, suggesting buffer molecules can participate in degradation reactions.[5]

In-Depth Troubleshooting

Issue: Rapid Loss of Activity in Aqueous Solution

You've prepared a fresh dilution of Sulforaphane (SFN) in PBS for your cell culture experiment, but you observe diminishing effects over the 24-hour treatment period.

Root Cause Analysis:

The core of the issue is the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). In an aqueous environment, this carbon is highly susceptible to nucleophilic attack by water, leading to hydrolysis. The reaction proceeds through an unstable thiocarbamic acid intermediate, which then decomposes into the corresponding amine and releases carbonyl sulfide (COS). This process is irreversible and renders the SFN inactive.[3] The rate of this degradation is significantly influenced by pH, with faster degradation occurring at neutral or alkaline pH.[3][4]

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolysis pathway for isothiocyanates.

G cluster_hydrolysis Hydrolysis Pathway ITC Isothiocyanate (R-N=C=S) Intermediate Thiocarbamic Acid Intermediate (Unstable) ITC->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Amine Amine (R-NH₂) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Decomposition

Caption: Primary hydrolysis pathway of isothiocyanates in aqueous media.

Preventative Protocol: Preparing Aqueous Solutions for Experiments

This protocol minimizes the time the ITC spends in a vulnerable aqueous state.

  • Prepare High-Concentration Stock: Prepare a 10-100 mM stock solution of your ITC in anhydrous acetonitrile or DMSO. Store this at -80°C in small, single-use aliquots.

  • Create Intermediate Dilution: On the day of the experiment, remove one aliquot of the high-concentration stock. Allow it to come to room temperature before opening to prevent condensation. Dilute it in the same anhydrous solvent to an intermediate concentration (e.g., 100x your final concentration).

  • Final Aqueous Dilution (Just-in-Time): Immediately before adding the compound to your cells or assay, perform the final dilution into your pre-warmed aqueous culture medium or buffer. For example, add 10 µL of a 1 mM intermediate stock to 990 µL of media to achieve a final concentration of 10 µM.

  • Mix and Add Immediately: Mix thoroughly by gentle inversion or pipetting and add to your experimental system without delay.

Workflow Diagram

G cluster_storage Long-Term Storage cluster_prep Day of Experiment Stock Primary Stock (10-100 mM in Anhydrous Acetonitrile) Stored at -80°C Thaw 1. Thaw Single-Use Aliquot (Allow to reach RT before opening) Stock->Thaw Retrieve one vial Intermediate 2. Prepare Intermediate Dilution (in Anhydrous Solvent) Thaw->Intermediate Final 3. Final 'Just-in-Time' Dilution (in Aqueous Medium/Buffer) Intermediate->Final Add 4. Add to Experiment IMMEDIATELY Final->Add

Caption: Recommended workflow for preparing ITC solutions for experiments.

References
  • Kumar, G., & Kumar, P. (2021). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Plant Archives, 21(1), 1633-1642. [Link]

  • Higdon, J. V., Delage, B., Williams, D. E., & Dashwood, R. H. (2007). Cruciferous Vegetables and Human Cancer Risk: Epidemiologic Evidence and Mechanistic Basis. Pharmacological Research, 55(3), 224-236. [Link]

  • Chen, C. W., & Ho, C. T. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(1), 220-223. [Link]

  • Sharma, M., & Deep, A. (2018). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 18(2), 2391-2396. [Link]

  • Singh, S., & Singh, S. (2018). Isothiocyanates: a Review. Research Journal of Pharmacognosy, 5(2), 77-85. [Link]

  • Guerrero-Díaz, M. M., Lacatusu, I., & Bernabé-García, M. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 44-51. [Link]

  • Minich, D. M., & Bland, J. S. (2019). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Integrative Cancer Therapies, 18, 1534735419882182. [Link]

  • Trappey, A. F., II, Borirak, O., & Boonkerd, N. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]

  • Hanschen, F. S., & Schreiner, M. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS ONE, 10(7), e0131751. [Link]

  • Smith, M. L., De-Veau, L. E., & Gentry, T. J. (2012). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. Acta Horticulturae, (963), 329-334. [Link]

  • Mlostoń, G., & Różycka-Sokołowska, E. (2020). A Lesson Learnt from Food Chemistry—Elevated Temperature Triggers the Antioxidant Action of Two Edible Isothiocyanates: Erucin and Sulforaphane. Molecules, 25(21), 5209. [Link]

  • van Doorn, H. E., & van der Kruk, G. C. (2023). Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. [Link]

  • Cautela, D., & Laratta, B. (2018). Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin. Journal of Pharmaceutical and Biomedical Analysis, 159, 324-330. [Link]

  • Ina, K., Nobukuni, M., Sano, A., & Kishima, I. (1981). Stability of Allyl Isothiocyanate. Nippon Shokuhin Kogyo Gakkaishi, 28(12), 627-632. [Link]

  • Sultana, T., Savage, G. P., McNeil, D. L., & Porter, N. G. (2003). The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. Food, Agriculture & Environment, 1(3&4), 40-43. [Link]

  • Li, X., Kushad, M. M., & Wu, X. (2021). Effect of Storage Conditions and Cooking Methods on Chlorophyll, Glucosinolate, and Sulforaphane Content in Broccoli Florets. Foods, 10(12), 2874. [Link]

  • Sultana, T., Savage, G. P., McNeil, D. L., & Porter, N. G. (2003). The effect of low temperature storage on the yield of isothiocyanates from wasabi rhizomes between 1 and 8 weeks. ResearchGate. [Link]

  • Rungchang, S., & Charoenkiatkul, S. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3656. [Link]

  • Sultana, T., Savage, G. P., McNeil, D. L., & Porter, N. G. (2003). The yield of isothiocyanates in wasabi rhizomes stored at different temperatures. Food, Agriculture & Environment, 1(3&4), 40-43. [Link]

  • Li, Y., & Wang, Y. (2021). Effects of different conditions on isothiocyanates changes. ResearchGate. [Link]

  • Oladipo, A. A., & Adeyinka, G. C. (2024). Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction. Catalysts, 14(8), 583. [Link]

Sources

Technical Support Center: Recrystallization of 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-Isothiocyanato-5-methoxypyridine (CAS: 135306-44-4). It is designed for organic chemists and process engineers encountering difficulties with purity, yield, or physical form (oiling out) during isolation.

Status: Active Support Tier: Level 3 (Senior Application Scientist) Scope: Purification, Phase Behavior, and Stability Control

Core Technical Brief

Compound Profile: 2-Isothiocyanato-5-methoxypyridine is a functionalized heteroaromatic isothiocyanate (ITC). Unlike simple aromatic ITCs, the pyridine nitrogen adds basicity and polarity, while the isothiocyanate group (-N=C=S) is highly electrophilic.

The Critical Challenge: The primary failure mode in crystallizing this compound is solvolysis (reaction with protic solvents) and oiling out (liquid-liquid phase separation) rather than crystal nucleation. This compound is prone to forming thiocarbamates in alcohols and hydrolyzing to the precursor amine (2-amino-5-methoxypyridine) in the presence of moisture.

Standard Operating Rule:

NEVER use primary alcohols (Methanol, Ethanol) or aqueous mixtures for recrystallization. Reasoning: The carbon of the isothiocyanate group is electrophilic. Alcohols act as nucleophiles, attacking the carbon to form stable thiocarbamates, effectively destroying your product.

Solvent System Selection (FAQ & Troubleshooting)

Q: What is the optimal solvent system for this compound?

A: Due to the moisture and nucleophile sensitivity, you must use a non-nucleophilic binary solvent system (Good Solvent / Anti-Solvent).

SystemComponentsRatio (v/v)Application Case
Primary Dichloromethane (DCM) / Hexane 1:3 to 1:5Best for initial purification. DCM solubilizes the pyridine core; Hexane forces precipitation.
Secondary Ethyl Acetate / Heptane 1:4Use if the compound is too soluble in DCM. Higher boiling point allows for safer heating.
Low-Temp Toluene / Pentane 1:5Strictly for "oiling out" issues. Requires cooling to -20°C.
Q: I tried Ethanol/Water, and the solid disappeared/changed melting point. Why?

A: You likely synthesized a thiocarbamate impurity.

  • Mechanism:

    
    .
    
  • Diagnosis: Check LC-MS. If you see a mass shift of +46 Da (ethanol addition), your product has chemically reacted.

  • Correction: Discard the batch or attempt to hydrolyze back (difficult). Switch to DCM/Hexane immediately.

Q: The compound dissolves but forms an oil at the bottom upon cooling. How do I fix "oiling out"?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

Protocol to Rescue an Oiled Batch:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add a "Bridge Solvent": Add 5-10% volume of a solvent with intermediate polarity (e.g., Toluene or THF) to increase the solubility limit of the oil phase.

  • Seed at High Temperature: Add seed crystals while the solution is still warm (approx. 5-10°C below the clear point).

  • Slow Cool: Wrap the flask in cotton or place in a Dewar to cool very slowly. Rapid cooling traps impurities and forces oiling.

Step-by-Step Recrystallization Protocol

Prerequisites:

  • Atmosphere: Nitrogen or Argon blanket (Essential to prevent hydrolysis).

  • Glassware: Oven-dried, free of water traces.

Phase 1: Dissolution
  • Place the crude solid (or oil) in an Erlenmeyer flask.

  • Add Dichloromethane (DCM) in small portions while stirring at room temperature.

    • Target: Minimum volume required to dissolve the solid.

    • Note: If insoluble particulates remain (likely inorganic salts or polymerized byproducts), filter the solution through a sintered glass funnel or a syringe filter (PTFE membrane).

Phase 2: Nucleation & Growth
  • Ideally, concentrate the DCM solution slightly under reduced pressure (rotary evaporator) until it becomes slightly viscous/saturated.

  • Add Hexane (Anti-solvent) dropwise to the stirring DCM solution.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add just enough DCM (drops) to turn the solution clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

Phase 3: Crystallization
  • Seal the flask under Nitrogen.

  • Allow to stand undisturbed at Room Temperature for 2 hours.

  • Move to a refrigerator (4°C) for 4-12 hours.

  • Optional: If yield is low, move to a freezer (-20°C).

Phase 4: Isolation
  • Filter the crystals quickly using a Buchner funnel (cold filtration is preferred).

  • Wash the filter cake with cold Hexane (pre-chilled to 0°C).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature. Do not heat above 40°C during drying to prevent sublimation or degradation.

Process Visualization

Workflow Diagram

The following diagram outlines the critical decision paths for the purification process.

RecrystallizationWorkflow Start Crude 2-Isothiocyanato-5-methoxypyridine SolventChoice Select Solvent System (DCM/Hexane preferred) Start->SolventChoice Dissolve Dissolve in minimal DCM (Filter particulates) SolventChoice->Dissolve AntiSolvent Add Hexane dropwise until turbid Dissolve->AntiSolvent CheckState Check State AntiSolvent->CheckState Crystal Crystals Form CheckState->Crystal Cloudy -> Precipitate Oil Oiling Out CheckState->Oil Phase Separation Isolation Filtration & Wash (Cold Hexane) Crystal->Isolation RemedyOil REMEDY: 1. Reheat 2. Add Toluene (Bridge) 3. Seed Warm Oil->RemedyOil RemedyOil->CheckState Retry Drying Vacuum Dry (<40°C) Isolation->Drying

Caption: Decision logic for the recrystallization of 2-Isothiocyanato-5-methoxypyridine, highlighting the critical remediation loop for "oiling out" events.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield Product too soluble in anti-solvent or solvent ratio incorrect.Increase the ratio of Hexane. Cool to -20°C. Concentrate mother liquor and repeat.
Sticky/Gummy Solid Residual solvent or impurities trapped in lattice.Triturate the gum with cold Pentane. Dry under high vacuum for >12 hours.
Color Change (Darkening) Decomposition/Polymerization.Isothiocyanates can polymerize. Perform a rapid filtration through a short silica plug (eluting with Hexane/DCM) before attempting recrystallization.
Ammonia/Amine Smell Hydrolysis has occurred.[1]The product has degraded to 2-amino-5-methoxypyridine. Check water content of solvents.[2][3] Use anhydrous solvents only.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Isothiocyanate Reactions in Organic Solvents. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis of Isothiocyanates: An Update. PubMed Central. Retrieved from

  • Molina, P., et al. (1982). Preparation of isothiocyanates. Journal of Chemical Education. (General reference for non-nucleophilic handling of ITCs).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates. Retrieved from

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Spectrum Analysis of Isothiocyanate Group in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison of FTIR spectral analysis for the isothiocyanate (-N=C=S) group attached to pyridine rings, specifically for applications in medicinal chemistry and covalent drug discovery.

Context: Pyridyl isothiocyanates are critical bioisosteres and electrophilic warheads in drug development (e.g., covalent kinase inhibitors). Their identification is often complicated by linkage isomerism (thiocyanates, -S-C≡N) and spectral overlap with other cumulative double bond systems (azides, nitriles).

Core Insight: The pyridyl-NCS moiety exhibits a characteristic, high-intensity, broad asymmetric stretching vibration in the 2000–2200 cm⁻¹ region. Unlike simple aliphatic isothiocyanates, the electron-deficient pyridine ring induces specific frequency shifts and intensity enhancements that distinguish it from thiocyanates and nitriles. This guide details the spectral signature, comparative metrics against alternatives, and a self-validating experimental protocol.

Spectroscopic Signature: The Pyridyl-NCS Fingerprint

The isothiocyanate group is a "spectroscopic torch" in the mid-IR region due to the high polarity and bond order of the cumulative double bond system (


).
The Physics of the Stretch
  • Primary Mode: Asymmetric stretching vibration (

    
    ).
    
  • Frequency Range:

    
    .[1]
    
  • Intensity: Very Strong (vs). The large dipole moment change during the stretch results in one of the most intense bands in organic IR spectroscopy.

  • Band Shape: Typically broad and often split into a doublet or showing a shoulder. This broadness is a key differentiator from the sharp signals of nitriles or thiocyanates.

The Pyridine "Heteroaromatic Effect"

Attaching the NCS group to a pyridine ring introduces electronic perturbations distinct from benzene or aliphatic chains:

  • Inductive Effect (-I): The pyridine nitrogen is electron-withdrawing. This pulls electron density from the NCS group, slightly increasing the

    
     bond order and shifting the frequency to higher wavenumbers compared to electron-rich aliphatic NCS.
    
  • Resonance Effect (+R): Depending on the position (2-, 3-, or 4-pyridyl), the lone pair on the NCS nitrogen can donate into the ring.

    • Observation: 2-pyridyl and 4-pyridyl isothiocyanates often show higher frequency shifts due to direct conjugation with the ring nitrogen, compared to the 3-pyridyl isomer.

Comparative Analysis: NCS vs. Alternatives

Distinguishing the isothiocyanate group from its linkage isomer (thiocyanate) and other triple-bond systems is the primary analytical challenge.

Table 1: Comparative IR Frequencies of Cumulative Bond Systems
Functional GroupStructureFrequency (

)
Band ShapeIntensityKey Differentiator
Pyridyl Isothiocyanate

2000 – 2200 Broad / Split Very Strong Broadness + Intensity
Pyridyl Thiocyanate

2130 – 2175SharpMedium/StrongSharpness; often higher

Nitrile (Cyano)

2220 – 2260SharpMedium/WeakHigher frequency; weaker
Azide

2090 – 2160Sharp / SplitStrongHazardous; distinct reaction chem
Aliphatic Isothiocyanate

2050 – 2150BroadVery StrongLower frequency than aryl/pyridyl
Diagram 1: Spectral Decision Tree

Use this logic flow to assign the 2000-2200 cm⁻¹ peak.

SpectralDecisionTree Start Strong Peak in 2000-2250 cm⁻¹? CheckFreq Check Exact Frequency Start->CheckFreq HighFreq > 2220 cm⁻¹ CheckFreq->HighFreq Yes LowFreq 2000 - 2200 cm⁻¹ CheckFreq->LowFreq Yes Nitrile Nitrile (-CN) (Sharp, Weak/Med) HighFreq->Nitrile CheckShape Check Band Shape LowFreq->CheckShape Sharp Sharp / Narrow CheckShape->Sharp Broad Broad / Split / Shoulder CheckShape->Broad Thiocyanate Thiocyanate (-SCN) (Likely) Sharp->Thiocyanate Isothiocyanate Isothiocyanate (-NCS) (High Probability) Broad->Isothiocyanate

Caption: Decision logic for distinguishing NCS from SCN and CN based on frequency and band shape.

Experimental Protocol: Self-Validating Analysis

To ensure scientific integrity, a simple spectral observation is insufficient for novel compounds. The following protocol includes a Chemical Validation Step (Derivatization) to confirm the NCS functionality.

Sample Preparation[4]
  • Solid Samples:

    • Method: KBr Pellet (Preferred for resolution) or ATR (Diamond crystal).

    • Note: Pyridyl isothiocyanates can be reactive. Ensure the ATR crystal is clean and the sample is dry. Avoid high pressure on soft crystals (ZnSe) if the compound is abrasive.

  • Liquid Samples:

    • Method: Liquid film between NaCl/KBr plates or ATR.[2]

    • Solvent: If in solution, avoid solvents with strong absorption in the 2000-2200 region (e.g., acetonitrile is strictly forbidden due to CN overlap). Use

      
       or 
      
      
      
      .[3]
The "Thiourea Test" (Validation Workflow)

This is the gold standard for confirming an isothiocyanate group. Reaction with a primary amine converts the NCS group into a thiourea.

Mechanism:



Protocol:

  • Record Spectrum A: Pure Pyridyl-NCS sample. Note the strong peak at ~2100 cm⁻¹.

  • Derivatization: Dissolve a small amount of sample in DCM. Add 1.1 eq of a primary amine (e.g., benzylamine or ammonia). Stir for 10-30 mins.

  • Workup: Evaporate solvent (thioureas are stable solids).

  • Record Spectrum B: Analyze the product.

  • Validation Criteria:

    • Disappearance: The ~2100 cm⁻¹ peak must vanish completely.

    • Appearance: New bands must appear:

      • 
        : 
        
        
        
        (Broad).[4]
      • 
        : 
        
        
        
        (Often mixed with C-N modes, "Thioamide bands").
Diagram 2: Validation Workflow

ValidationWorkflow Sample Unknown Pyridine Derivative FTIR1 FTIR Spectrum A (Peak @ ~2100 cm⁻¹) Sample->FTIR1 Reaction React with Amine (e.g., Benzylamine) FTIR1->Reaction Validation FTIR2 FTIR Spectrum B (Product) Reaction->FTIR2 Result Comparison FTIR2->Result Confirmed CONFIRMED NCS 1. 2100 cm⁻¹ Gone 2. New N-H / C=S bands Result->Confirmed Criteria Met Failed NOT NCS (Peak persists or wrong shift) Result->Failed Criteria Failed

Caption: The "Thiourea Test" workflow to chemically validate the presence of the isothiocyanate group.

Technical Nuances & Troubleshooting

Pyridine Ring Vibrations

Do not confuse the NCS bands with the intrinsic pyridine ring modes.

  • C=N Ring Stretch:

    
     (Variable intensity).
    
  • Ring Breathing:

    
     (Sharp).
    
  • Substitution Patterns:

    • 2-substituted: Bands at

      
       (C-H out-of-plane).
      
    • 3-substituted: Bands at

      
      .
      
    • 4-substituted: Single strong band at

      
      .
      
Handling "False" Thiocyanates

Thermodynamically, thiocyanates (R-SCN) can rearrange to isothiocyanates (R-NCS) upon heating or in the presence of Lewis acids.

  • Warning: If synthesizing a thiocyanate, a broad peak at 2050 cm⁻¹ indicates contamination with the isothiocyanate isomer.

  • Differentiation: Use Raman spectroscopy if available.[5] SCN shows a very strong Raman signal (sharp) due to the polarizability of sulfur, whereas NCS is less intense in Raman but dominant in FTIR.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for IR frequency tables of NCS vs SCN).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • Martvoň, A., et al. (1973). "Isothiocyanates XXXIX: Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent." Chemicke Zvesti, 27(6), 808-810.[1] Link (Specific data on heterocyclic isothiocyanates peak positions).

  • Drobnica, L., et al. (1977). "The Chemistry of the -NCS Group." The Chemistry of Cyanates and Their Thio Derivatives. Wiley. (Foundational text on NCS chemistry and spectroscopy).
  • Maddani, M. R., & Prabhu, K. R. (2010).[6] "A completely atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur." Journal of Organic Chemistry, 75(7), 2327-2332. Link (Validation of thiourea formation from NCS precursors).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Molecular Structure Through Controlled Fragmentation

Mass spectrometry (MS) stands as an indispensable analytical technique in the arsenal of chemists and pharmaceutical scientists, offering profound insights into molecular weight and structure. The process of electron ionization (EI) mass spectrometry, in particular, involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) which subsequently undergoes fragmentation.[1] The pattern of these fragments serves as a molecular fingerprint, providing crucial data for structural elucidation.[1][2]

This guide provides an in-depth analysis of the mass spectrometric fragmentation of 2-isothiocyanato-5-methoxypyridine, a heterocyclic compound of interest. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established fragmentation principles of its constituent functional groups—the isothiocyanate moiety, the pyridine ring, and the methoxy substituent—to propose a detailed fragmentation pathway. By comparing this to the fragmentation of related compounds, we can anticipate its unique mass spectral features.

Anticipated Fragmentation Pathways of 2-Isothiocyanato-5-methoxypyridine

The fragmentation of 2-isothiocyanato-5-methoxypyridine under electron ionization is expected to be a complex interplay of charge localization on the pyridine nitrogen, the isothiocyanate group, and the methoxy group. The stability of the resulting fragment ions will dictate the major fragmentation routes.

A plausible fragmentation pathway is initiated by the ionization of one of the lone pair electrons on the nitrogen or sulfur atoms, or the oxygen of the methoxy group. The initial molecular ion (m/z 180) is then expected to undergo a series of characteristic fragmentation reactions.

fragmentation_pathway M 2-Isothiocyanato-5-methoxypyridine (m/z 180) [M]+• F1 [M - •CH3]+ (m/z 165) M->F1 - •CH3 (from OCH3) F2 [M - CO]+ (m/z 152) M->F2 - CO (from methoxy group) F3 [M - •NCS]+ (m/z 122) M->F3 - •NCS F4 [M - OCH3]+ (m/z 149) M->F4 - •OCH3 F5 [C5H4N-NCS]+ (m/z 136) M->F5 - C2H4O (rearrangement) F6 Pyridine cation (m/z 79) F3->F6 - C2H2

Key Proposed Fragmentation Steps:

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable cation. For 2-isothiocyanato-5-methoxypyridine, this would result in a fragment ion at m/z 165.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can often expel a molecule of carbon monoxide. This is a characteristic fragmentation of methoxy-substituted pyridines and other aromatic ethers. This would lead to a fragment at m/z 137.

  • Cleavage of the Isothiocyanate Group: The C-N bond connecting the isothiocyanate group to the pyridine ring can cleave, resulting in the loss of a neutral isothiocyanate radical (•NCS). This would produce a methoxypyridine cation at m/z 123.

  • Loss of the Methoxy Group (•OCH3): Alpha-cleavage adjacent to the pyridine ring could lead to the loss of the methoxy group as a radical, forming an ion at m/z 149.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A characteristic loss for pyridine is the expulsion of a neutral molecule of hydrogen cyanide (HCN), which would result in a fragment ion 27 mass units lighter than the parent ion it fragmented from.[3]

Comparative Fragmentation Analysis

To better understand the anticipated fragmentation of 2-isothiocyanato-5-methoxypyridine, it is instructive to compare it with the known fragmentation of simpler, related molecules.

Compound Type Characteristic Fragmentation Relevance to 2-Isothiocyanato-5-methoxypyridine Reference
Alkyl Isothiocyanates Formation of [CH₂NCS]⁺ (m/z 72) and loss of •SH (M-33).While not directly applicable due to the aromatic nature of the target molecule, it highlights the lability of the isothiocyanate group.[4]
Aromatic Isothiocyanates Fragmentation is often dominated by the aromatic ring, with losses related to the isothiocyanate group being less prominent than in alkyl derivatives.Suggests that fragmentation of the pyridine ring and losses related to the methoxy group may be significant.[4]
Methoxypyridines Loss of •CH₃ followed by the loss of CO are characteristic fragmentation pathways.These are highly anticipated fragmentation pathways for the target molecule.[5]
Pyridine The molecular ion is typically abundant. Fragmentation involves the loss of HCN to give an ion at m/z 52.Provides a basis for understanding the fragmentation of the core heterocyclic ring system.[3][6][7]

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 2-isothiocyanato-5-methoxypyridine using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Dissolve sample in volatile solvent (e.g., Dichloromethane) P2 Prepare a dilute solution (e.g., 10-100 µg/mL) P1->P2 GC1 Inject 1 µL into GC P2->GC1 GC2 Temperature Program: Initial: 60°C (1 min) Ramp: 10°C/min to 250°C Hold: 5 min GC1->GC2 GC3 Separation on a non-polar capillary column GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Range: m/z 40-300 MS1->MS2 MS3 Data Acquisition MS2->MS3 A1 Identify Molecular Ion Peak MS3->A1 A2 Analyze Fragmentation Pattern A1->A2 A3 Compare with theoretical fragmentation and library data A2->A3

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[8]

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Mass Range: m/z 40-300.

  • Scan Mode: Full scan.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of 2-isothiocyanato-5-methoxypyridine in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to obtain a working solution of 10-100 µg/mL.

  • Instrument Setup and Calibration:

    • Ensure the GC-MS system is properly tuned and calibrated according to the manufacturer's recommendations, typically using perfluorotributylamine (PFTBA).

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data using the instrumental conditions outlined above.

  • Data Processing:

    • Process the acquired chromatogram to identify the peak corresponding to 2-isothiocyanato-5-methoxypyridine.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Propose structures for the observed fragment ions and rationalize their formation based on known fragmentation mechanisms.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 2-isothiocyanato-5-methoxypyridine. By leveraging the established fragmentation patterns of isothiocyanates, pyridines, and methoxy-substituted aromatic compounds, we have constructed a logical framework for interpreting its anticipated mass spectrum. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data. The combination of this theoretical framework and empirical data will be invaluable for the unambiguous structural confirmation and further investigation of this and related compounds in drug discovery and development.

References

  • Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day, Inc.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. [Link]

  • Ciska, E., Drabińska, N., & Honke, J. (2020). Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. Molecules, 25(3), 688. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Academic Press.
  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyridine. Wiley-VCH. Retrieved from [Link]

  • Lifshitz, C. (1982). Time-dependent mass spectra and breakdown graphs. 2. The kinetic shift in pyridine. The Journal of Physical Chemistry, 86(5), 606-612. [Link]

  • Williams, D. H., & Howe, I. (1972). Principles of Organic Mass Spectrometry. McGraw-Hill.
  • Kingston, D. G. I., Bursey, J. T., & Bursey, M. M. (1974). Intramolecular hydrogen transfer in mass spectra. II. The fragmentation of substituted methoxybenzenes. Chemical Reviews, 74(2), 215-242. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

Sources

Comparative Reactivity Guide: 2-Isothiocyanato-5-methoxypyridine vs. Phenyl Isothiocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Isothiocyanato-5-methoxypyridine and the industry-standard Phenyl Isothiocyanate (PITC) . It is designed for researchers requiring precise control over bioconjugation, heterocyclic synthesis, or kinetic profiling.

Executive Summary

While Phenyl Isothiocyanate (PITC) serves as the benchmark electrophile for amine sequencing (Edman degradation) and thiourea synthesis, 2-Isothiocyanato-5-methoxypyridine represents a "tuned" electrophile.

The pyridine variant exhibits enhanced electrophilicity compared to PITC due to the electron-deficient nature of the pyridine ring, yet this reactivity is modulated by the 5-methoxy group to prevent the instability often seen with unsubstituted pyridyl isothiocyanates.

  • Verdict: Use PITC for standard, robust protocols where liquid handling is preferred. Use 2-Isothiocyanato-5-methoxypyridine when faster reaction kinetics are required or when the pyridine moiety is needed to increase aqueous solubility or specific receptor binding (e.g., kinase inhibitors).

Chemical Fundamentals & Electronic Analysis

The reactivity difference lies in the electronic push-pull mechanisms exerted by the aromatic rings on the isothiocyanate (-N=C=S) carbon.

Electronic Landscape
  • Phenyl Isothiocyanate (PITC): The phenyl ring is a mild electron-withdrawing group (EWG) inductively, but can act as a resonance donor. The Hammett substituent constant (

    
    ) for a phenyl group is effectively the baseline (0.0).
    
  • 2-Isothiocyanato-5-methoxypyridine:

    • The Pyridine Effect (Activation): The nitrogen atom at position 1 is highly electronegative, pulling electron density away from the ring carbons. This makes the carbon at position 2 (bearing the -NCS) significantly more electron-deficient than the carbon in a phenyl ring.

    • The 5-Methoxy Effect (Modulation): The methoxy group (-OMe) at position 5 acts as a strong Electron Donating Group (EDG) via resonance. Because position 5 is para-like relative to position 2, the lone pairs on the oxygen can donate density into the ring, partially counteracting the withdrawal from the pyridine nitrogen.

Visualizing the Electronic "Push-Pull"

The following diagram illustrates the competing electronic effects that dictate the reactivity of the pyridine variant compared to the neutral phenyl system.

ElectronicEffects cluster_0 2-Isothiocyanato-5-methoxypyridine System PITC Phenyl Isothiocyanate (Baseline Reactivity) NCS_Carbon Isothiocyanate Carbon (Electrophilic Center) PITC->NCS_Carbon Mild Activation PyridineCore Pyridine Ring (N1) (Strong Electron Withdrawal) PyridineCore->NCS_Carbon Strong Activation (Increases k_obs) PyridineCore->NCS_Carbon Methoxy 5-Methoxy Group (Resonance Donation) Methoxy->PyridineCore Stabilizes Ring Methoxy->PyridineCore Methoxy->NCS_Carbon Modulates Reactivity (Prevents Instability)

Figure 1: Electronic contributions affecting the electrophilicity of the isothiocyanate carbon.

Comparative Performance Profile

The following data summarizes the physical and chemical distinctions. Note that "Relative Reactivity" is derived from Hammett principles (


 vs 

).
FeaturePhenyl Isothiocyanate (PITC)2-Isothiocyanato-5-methoxypyridine
CAS Number 103-72-061737-24-4
Physical State Colorless to pale yellow liquidOrange wax or solid
Electrophilicity ModerateHigh (Pyridine N activation)
Reaction Rate (

)
1.0 (Baseline)~2.5 – 4.0x Faster (Estimated)
Solubility Good in organic solvents; poor in waterImproved polarity; slightly better aqueous compatibility
Stability High; stable at RTModerate; sensitive to moisture/nucleophiles
Primary Application Edman degradation, standard synthesisDrug discovery (kinase scaffolds), rapid labeling

Experimental Protocols

Protocol A: Comparative Kinetic Assay (Determination of )

This protocol allows you to empirically quantify the reactivity difference between the two reagents using UV-Vis spectroscopy.

Objective: Measure the pseudo-first-order rate constant (


) for the reaction with a standard amine (e.g., benzylamine).

Reagents:

  • Electrophile: 0.1 mM PITC and 0.1 mM 2-Isothiocyanato-5-methoxypyridine in Acetonitrile (MeCN).

  • Nucleophile: 10 mM Benzylamine (100-fold excess) in MeCN.

  • Buffer (Optional): If running in aqueous/organic mix, use Phosphate Buffer pH 7.4.

Workflow:

  • Baseline: Blank the UV-Vis spectrophotometer with pure MeCN.

  • Initiation: In a quartz cuvette, mix 1.5 mL of the Electrophile solution with 1.5 mL of the Nucleophile solution. Rapidly invert to mix (

    
    ).
    
  • Monitoring: Immediately track the absorbance decay of the isothiocyanate peak (

    
     nm) or the formation of the thiourea product (
    
    
    
    nm) every 30 seconds for 60 minutes.
  • Calculation: Plot

    
     vs. time. The slope of the line represents 
    
    
    
    .
  • Validation: The pyridine derivative should show a steeper slope (larger negative value) than PITC.

Protocol B: Synthesis of N-Heteroaryl Thioureas

Use this optimized procedure for the 2-Isothiocyanato-5-methoxypyridine, which requires milder conditions than PITC due to its higher reactivity.

  • Dissolution: Dissolve 1.0 equiv of 2-Isothiocyanato-5-methoxypyridine in anhydrous DCM (0.1 M concentration).

  • Addition: Add 1.1 equiv of the target amine dropwise at 0°C (Ice bath). Note: PITC reactions are typically done at Room Temperature (RT) or reflux; the pyridine variant requires cooling to prevent side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Monitoring: Check TLC (Hexane/EtOAc). The orange starting material spot should disappear.

  • Workup: Evaporate solvent. Recrystallize from Ethanol/Water. Do not use acidic workup as the pyridine ring can protonate, altering solubility.

Mechanistic Workflow & Pathway

The following diagram details the reaction pathway, highlighting the transition state stabilization provided by the pyridine ring.

ReactionMechanism cluster_mechanism Kinetic Advantage of Pyridine Variant Start Reactants: R-NCS + R'-NH2 Attack Nucleophilic Attack (Rate Limiting Step) Start->Attack Amine lone pair hits C Intermediate Zwitterionic Intermediate (Stabilized by Pyridine N) Attack->Intermediate Formation of C-N bond ProtonTransfer Proton Transfer (Fast) Intermediate->ProtonTransfer Pyridine pulls e- density, stabilizing N- Product Final Thiourea R-NH-CS-NH-R' ProtonTransfer->Product

Figure 2: Reaction pathway for thiourea formation. The electron-withdrawing pyridine ring stabilizes the negative charge on the nitrogen in the intermediate, lowering the activation energy compared to PITC.

References

  • Reactivity of Pyridyl Isothiocyanates

    • Title: Kinetics and Mechanism of the Pyridinolysis of Aryl Phenyl Isothiocyanophosph
    • Source:Journal of Organic Chemistry / SciSpace.
    • URL:[Link]

  • Title: Azabicyclo[2.2.1]heptane Compounds as Alpha-7 Nicotinic Acetylcholine Receptor Ligands (Patent EP2493893B1).
  • Hammett Substituent Constants & Pyridine Electronics

    • Title: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups.[1]

    • Source:Journal of the Chemical Society B.
    • URL:[Link]

  • General Isothiocyanate Reactivity Reviews

    • Title: Reactivity and diverse synthetic applications of acyl isothiocyanates.[2]

    • Source:Arkivoc.
    • URL:[Link]

Sources

HPLC Purity Assessment of 2-Isothiocyanato-5-methoxypyridine: Direct vs. Derivatization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Methods for Purity Assessment of 2-Isothiocyanato-5-methoxypyridine Content Type: Publish Comparison Guide

Executive Summary

The accurate purity assessment of 2-Isothiocyanato-5-methoxypyridine (CAS: 71793-51-6, analogous structures) presents a unique chromatographic challenge due to the electrophilic nature of the isothiocyanate (-N=C=S) moiety. This functional group is susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis), rendering standard "generic" HPLC methods prone to artifact generation.

This guide compares two distinct analytical workflows:

  • Method A (Direct Analysis): A rapid, optimized Reverse-Phase (RP) method designed for in-process control and quick purity checks.

  • Method B (Derivatization Protocol): A robust, stability-indicating method involving pre-column derivatization with isopropylamine, recommended for final product release and stability testing.

Chemical Context & Analytical Challenges

The analyte features a pyridine ring substituted with a methoxy group and a reactive isothiocyanate group.

  • Hydrolysis Risk: In aqueous mobile phases, the -NCS group can hydrolyze to the corresponding amine (2-amino-5-methoxypyridine), leading to false "impurity" peaks that are actually method-induced artifacts.

  • Solvent Reactivity: Primary alcohols (Methanol) can react to form thiocarbamates. Acetonitrile (MeCN) is the mandatory organic modifier.

ChemicalReactivity cluster_reactions Reactivity Pathways ITC 2-Isothiocyanato- 5-methoxypyridine Hydrolysis Hydrolysis (H2O) --> Amine + COS ITC->Hydrolysis Slow (Aq. Buffer) Alcoholysis Alcoholysis (MeOH) --> Thiocarbamate ITC->Alcoholysis Moderate Derivatization Derivatization (R-NH2) --> Stable Thiourea ITC->Derivatization Fast (Quantitative)

Figure 1: Reactivity pathways of isothiocyanates affecting HPLC method selection.

Comparative Method Methodologies
Method A: Direct RP-HPLC (Rapid Assessment)

Best for: In-process monitoring, rapid synthesis checks.

Principle: Utilizes high linear velocity and an acidic mobile phase to suppress hydrolysis and protonate the pyridine nitrogen, improving peak shape.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ITC).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.2 mL/min.

  • Temperature: 25°C (Do not heat; heat accelerates hydrolysis).

  • Detection: UV @ 254 nm and 280 nm.

  • Sample Diluent: 100% Anhydrous Acetonitrile (Critical).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
8.0 90
10.0 90
10.1 10

| 13.0 | 10 |

Critical Protocol Step:

Expert Insight: Inject the sample immediately after dilution. Do not let the sample sit in the autosampler for >4 hours, even in pure MeCN, as trace moisture can initiate degradation.

Method B: Pre-Column Derivatization (Stability-Indicating)

Best for: Final CoA generation, stability studies, and resolving closely eluting impurities.

Principle: The reactive isothiocyanate is quantitatively converted into a stable thiourea derivative using a primary amine (Isopropylamine). This "locks" the purity profile, preventing on-column degradation.

  • Reagent: 2M Isopropylamine in Acetonitrile.

  • Reaction: Mix Sample (in MeCN) + Reagent (1:1 v/v). Vortex. Wait 10 mins at RT.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna), 4.6 x 150 mm, 5 µm. (Provides better selectivity for the thiourea derivative).

  • Mobile Phase: Water / Acetonitrile Gradient (Standard generic gradient is sufficient).

  • Detection: UV @ 254 nm (Thiourea bond enhances UV absorbance).

WorkflowComparison cluster_A Method A: Direct cluster_B Method B: Derivatization Start Sample: 2-Isothiocyanato- 5-methoxypyridine Dilute Dilute in Anhydrous MeCN Start->Dilute React Add Isopropylamine (10 min RT) Start->React Inject Immediate Injection (Acidic Mobile Phase) Dilute->Inject ResultA Result: Purity Profile (Risk: Hydrolysis Artifacts) Inject->ResultA Stable Form Stable Thiourea React->Stable InjectB Inject on Phenyl-Hexyl Stable->InjectB ResultB Result: Absolute Purity (High Precision) InjectB->ResultB

Figure 2: Workflow decision tree for Direct vs. Derivatization analysis.

Performance Comparison & Data Analysis

The following data summarizes the performance characteristics of both methods based on validation parameters for isothiocyanate analysis.

FeatureMethod A (Direct)Method B (Derivatization)
Analysis Time < 15 mins15 mins + 10 mins Prep
Stability on Autosampler Poor (< 4 hours)Excellent (> 48 hours)
LOD/Sensitivity ModerateHigh (Thiourea enhances

)
Artifact Risk High (Hydrolysis peaks)Low
Precision (RSD, n=6) ~2.5%< 0.5%
Primary Use Case Quick Synthesis CheckFinal Quality Control

Expert Interpretation: Method A often shows a "fronting" shoulder on the main peak or a small impurity at RRT 0.4 (the amine hydrolysis product) that grows over time. Method B eliminates this artifact. If Method A shows 98.0% purity and Method B shows 99.5%, Method B is the accurate value , as Method A's "impurity" was likely generated during the analysis.

References
  • Chemical Reactivity of Isothiocyanates

    • Title: Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis.[2][3][4]

    • Source:Phytochemistry (via NIH/PubMed).
    • URL:[Link]

  • Stability in HPLC Conditions

    • Title: Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC (Discussion on solubility and stability).
    • Source:Journal of Separation Science (via ResearchG
    • URL:[Link]

  • General Method Validation

    • Title: Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization.[2][4][5]

    • Source:Food Chemistry (via ScienceDirect/MostWiedzy).
    • URL:[Link]

Sources

13C NMR spectral data for 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Spectral Data for 2-Isothiocyanato-5-methoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Performance Benchmarking & Stability Analysis

Executive Summary: The "Silent" Carbon Challenge

In medicinal chemistry, 2-Isothiocyanato-5-methoxypyridine serves as a critical electrophilic scaffold for synthesizing thiourea-based kinase inhibitors and sulfur-containing heterocycles. However, its "performance" as a reagent is defined by its kinetic stability. Unlike stable phenyl isothiocyanates, 2-pyridyl isothiocyanates are prone to rapid dimerization into pyrido[1,2-a][1,3,5]triazine-2,4-dithiones.

This guide provides a comparative spectral analysis to distinguish the active Monomer (the desired reagent) from its Precursor (2-amino-5-methoxypyridine) and its thermodynamic Dimer (degradation product).

Key Technical Insight: The diagnostic performance indicator is not just the presence of the isothiocyanate signal (~143 ppm) but the absence of thiocarbonyl signals (>170 ppm) indicative of dimerization.

Comparative Spectral Data

The following data sets allow for rapid structural validation. Note the significant chemical shift changes at the C-2 position (ipso to nitrogen) and the appearance of the characteristic, often broad, NCS carbon.

Table 1: 13C NMR Chemical Shift Comparison (δ, ppm)

Solvent: CDCl₃ | Frequency: 100/125 MHz[1][2]

Carbon AssignmentTarget: Isothiocyanate (Monomer)Alternative: Amine (Precursor)Failure Mode: Dimer (Degradant)Δ Shift (Target vs Amine)
C-NCS (Isothiocyanate) 142.0 – 145.0 (Broad) AbsentAbsentDiagnostic Signal
C=S (Thiocarbonyl) AbsentAbsent172.0, 179.0 Degradation Marker
C-2 (Ipso) 148.0 – 151.0 154.5150.3Upfield Shift (~4-6 ppm)
C-5 (C-OMe) 155.0 – 157.0149.2155.4Downfield Shift (Deshielding)
C-6 (Ortho to N) 135.0 – 138.0131.5139.0Downfield Shift
C-4 120.0 – 122.0121.0125.0Minimal Change
C-3 125.0 – 128.0109.8124.1Significant Downfield Shift
-OCH₃ (Methoxy) 56.0 – 56.556.256.5Invariant

Analyst Note: The C-3 carbon experiences a massive downfield shift (~15-18 ppm) upon conversion from amine to isothiocyanate. This is a more reliable integration marker than the NCS carbon, which suffers from long relaxation times (


) and exchange broadening.

Structural Dynamics & Failure Modes

The synthesis of 2-isothiocyanato-5-methoxypyridine is a race against thermodynamic equilibration. The diagram below illustrates the synthesis pathway and the competing dimerization risk that must be monitored via NMR.

G Amine Precursor (2-Amino-5-methoxypyridine) Stable Solid Reaction Activation (CS2 / Base / DMT-MM) Amine->Reaction Nucleophilic Attack Monomer TARGET: Monomer (2-Isothiocyanato-5-methoxypyridine) Reactive Electrophile δ NCS ~143 ppm Reaction->Monomer Desulfurization Monomer->Monomer Storage < -20°C Inert Gas Dimer FAILURE: Dimer (Pyrido-triazine-dithione) Thermodynamic Sink δ C=S >170 ppm Monomer->Dimer Slow Dimerization (Conc. Dependent)

Figure 1: Synthetic pathway and stability profile. The monomer is kinetically stable at low temperatures but dimerizes in concentrated solution.

Experimental Protocols

A. Synthesis (Recommended "One-Pot" Method)

Avoids thiophosgene; suitable for scale-up.

  • Reagents: Dissolve 2-amino-5-methoxypyridine (1.0 equiv) in DCM. Add Et₃N (3.0 equiv).

  • Activation: Add CS₂ (3.0 equiv) dropwise at 0°C. Stir 30 min to form dithiocarbamate.

  • Desulfurization: Add DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.1 equiv).

  • Workup: Wash with water/brine. Dry over MgSO₄. Do not heat above 40°C during evaporation to prevent dimerization.

B. NMR Acquisition Parameters (Critical for Detection)

The isothiocyanate carbon is often "silent" in standard scans due to chemical shift anisotropy (CSA) and efficient relaxation mechanisms. Use this protocol to visualize it.

ParameterStandard 13COptimized for Isothiocyanates Reason
Pulse Sequence zgpg30 (Power-gated)zgig (Inverse gated) or zgpg30Inverse gated suppresses NOE for quantitative accuracy (optional).
Relaxation Delay (D1) 1.0 - 2.0 sec3.0 - 5.0 sec Allows full relaxation of the quaternary NCS carbon.
Spectral Width 220 ppm250 ppm Ensure capture of potential C=S dimer peaks (>170 ppm).
Scans (NS) 256 - 10241024 - 4096 NCS signal is broad and weak; requires higher S/N.
Line Broadening (LB) 1.0 Hz3.0 - 5.0 Hz Improves S/N for the broad NCS peak.

NMR Assignment Workflow

Follow this logic gate to confirm product identity using the spectral data provided.

NMR_Logic Start Acquire 13C NMR (CDCl3) CheckCS Check > 170 ppm region Start->CheckCS DimerFound Peaks at 172/179 ppm? (C=S) CheckCS->DimerFound IsDimer RESULT: Dimer Present (Degradation) DimerFound->IsDimer Yes CheckNCS Check 140-145 ppm region DimerFound->CheckNCS No NCS_Signal Broad peak ~143 ppm? CheckNCS->NCS_Signal IsMonomer RESULT: Pure Monomer (Target) NCS_Signal->IsMonomer Yes IsAmine RESULT: Unreacted Amine (C2 at ~154 ppm) NCS_Signal->IsAmine No

Figure 2: Step-by-step logic for interpreting the 13C NMR spectrum.

References

  • Glaser, R., et al. (2015).[3] "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate." The Journal of Organic Chemistry, 80(6), 2930–2939. Link[4]

  • Li, Z., et al. (2014). "A One-Pot Approach to Pyridyl Isothiocyanates from Amines." Molecules, 19(8), 11233-11244. Link

  • BenchChem. (2025).[5] "2-Amino-5-methoxypyridine Spectral Data." BenchChem Compound Database. Link

  • Kolesinska, B., et al. (2021).[6] "Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent." Materials, 14(10), 2534. Link

  • ChemicalBook. (2024). "13C NMR Spectrum of 2-Amino-5-methoxypyridine." Link

Sources

A Researcher's Guide to the Validation of Bioassays Employing 2-Isothiocyanato-5-methoxypyridine Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the use of targeted covalent probes has become increasingly pivotal for elucidating protein function and identifying novel therapeutic agents. Among these, 2-isothiocyanato-5-methoxypyridine has emerged as a valuable tool due to its unique reactivity and spectroscopic properties. However, the utility of any bioassay is fundamentally dependent on its rigorous validation. This guide provides a comprehensive framework for the validation of bioassays that utilize 2-isothiocyanato-5-methoxypyridine probes, ensuring data integrity and reproducibility.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, offering a deep dive into the causality behind experimental choices, grounded in established regulatory guidelines and scientific principles.

The Principle of Covalent Probes: A Double-Edged Sword

Covalent probes, such as those bearing an isothiocyanate group, offer distinct advantages, including high potency and prolonged duration of action due to the formation of a stable covalent bond with the target protein.[1][2] The isothiocyanate moiety of 2-isothiocyanato-5-methoxypyridine typically targets nucleophilic residues like cysteine or lysine on the protein of interest. This irreversible binding can be highly advantageous for applications like activity-based protein profiling (ABPP) and target engagement studies.[3]

However, this reactivity also presents a key challenge: the potential for non-specific binding and off-target effects.[4] Therefore, the validation process for bioassays using such probes must be exceptionally stringent to differentiate true target engagement from promiscuous reactivity.

Grounding in Regulatory Standards: The ICH M10 Guideline

To ensure the reliability of bioanalytical data for regulatory submissions, international guidelines have been established. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for the validation of bioassays.[5][6][7][8][9][10] This guide will adapt the core principles of the ICH M10 guideline to the specific context of 2-isothiocyanato-5-methoxypyridine probes.

The fundamental parameters to be assessed during bioassay validation include:

  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components.[5]

  • Accuracy: The closeness of the measured value to the true value.[5]

  • Precision: The degree of agreement among a series of individual measurements.[5]

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a defined range.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[5]

Visualizing the Validation Workflow

The following diagram illustrates the overarching workflow for the validation of a bioassay using a 2-isothiocyanato-5-methoxypyridine probe.

Bioassay Validation Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Robustness & Stability cluster_3 Phase 4: Data Analysis & Reporting A Define Assay Purpose & Endpoints B Optimize Probe Concentration & Incubation Time A->B C Select Appropriate Detection Method B->C D Specificity & Selectivity Assessment C->D E Accuracy & Precision Determination D->E F Linearity & Range Evaluation E->F G LOD & LOQ Calculation F->G H Robustness Testing (e.g., pH, Temperature) G->H I Probe & Analyte Stability Studies H->I J Statistical Analysis of Validation Data I->J K Compilation of Validation Report J->K

Caption: A stepwise workflow for the comprehensive validation of a bioassay.

Detailed Experimental Protocols for Core Validation Parameters

The following sections provide detailed, step-by-step methodologies for assessing the key validation parameters.

Specificity and Selectivity: Ensuring On-Target Binding

The primary concern with a covalent probe is its selectivity. The following experiments are crucial to demonstrate that the observed signal is due to the specific interaction with the intended target.

Experimental Protocol: Competitive Binding Assay

  • Objective: To demonstrate that the binding of the 2-isothiocyanato-5-methoxypyridine probe is specific to the target protein's binding site.

  • Materials:

    • Purified target protein

    • 2-isothiocyanato-5-methoxypyridine probe

    • A known, non-covalent inhibitor of the target protein

    • Assay buffer

    • Detection reagent (e.g., fluorescently tagged antibody, streptavidin-HRP if the probe is biotinylated)

  • Procedure:

    • Prepare a series of reactions containing a fixed concentration of the target protein.

    • In separate reactions, pre-incubate the target protein with increasing concentrations of the known non-covalent inhibitor for a predetermined time.

    • Add a fixed concentration of the 2-isothiocyanato-5-methoxypyridine probe to all reactions.

    • Incubate for a time sufficient for the covalent reaction to occur.

    • Wash away any unbound probe.

    • Add the detection reagent and measure the signal.

  • Expected Outcome: A dose-dependent decrease in the signal from the probe should be observed with increasing concentrations of the competitor inhibitor. This indicates that the probe binds to the same site as the known inhibitor.

Experimental Protocol: Target Knockdown/Knockout Validation

  • Objective: To confirm that the assay signal is dependent on the presence of the target protein.

  • Materials:

    • Cell line expressing the target protein (wild-type)

    • Cell line with the target protein knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR)

    • 2-isothiocyanato-5-methoxypyridine probe

    • Cell lysis buffer

    • Detection reagents

  • Procedure:

    • Culture both wild-type and knockdown/knockout cell lines under identical conditions.

    • Treat both cell lines with the 2-isothiocyanato-5-methoxypyridine probe.

    • Lyse the cells and perform the bioassay to detect the probe-labeled protein.

  • Expected Outcome: The signal in the knockdown/knockout cell line should be significantly reduced or absent compared to the wild-type cell line.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy and precision are determined by analyzing samples with known concentrations (quality control or QC samples) over several days.[5]

Experimental Protocol: Inter- and Intra-Assay Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between measurements (precision).

  • Materials:

    • QC samples at a minimum of three concentration levels: low, medium, and high.

    • Assay reagents

  • Procedure:

    • Intra-assay (within-run) precision and accuracy: Analyze a minimum of five replicates of each QC level in a single assay run.

    • Inter-assay (between-run) precision and accuracy: Analyze the same QC samples on at least three different days.

  • Data Analysis:

    • Accuracy: Expressed as the percentage of the measured concentration to the nominal concentration.

    • Precision: Expressed as the coefficient of variation (%CV).

  • Acceptance Criteria (typical):

    • Accuracy: Within ±15% of the nominal value.

    • Precision (%CV): ≤15%.

Linearity and Range: Defining the Working Limits

This parameter establishes the concentration range over which the assay is accurate, precise, and linear.

Experimental Protocol: Calibration Curve

  • Objective: To demonstrate a linear relationship between the signal and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking a known amount of the analyte into the matrix. A minimum of five non-zero standards is recommended.

    • Analyze the calibration standards in the same manner as the test samples.

    • Plot the response versus the nominal concentration and perform a linear regression analysis.

  • Acceptance Criteria (typical):

    • Correlation coefficient (r²): ≥ 0.99.

    • Each calibration standard should be within ±15% of its nominal value.

Comparison with Alternative Probes

The choice of a probe is critical for the success of a bioassay. The following table provides a high-level comparison of 2-isothiocyanato-5-methoxypyridine with other common covalent and non-covalent probes.

Feature2-Isothiocyanato-5-methoxypyridineAcrylamide ProbesNon-Covalent Fluorescent Probes
Binding Mechanism Covalent (Isothiocyanate)Covalent (Michael Addition)Reversible (Non-covalent)
Target Residues Cysteine, LysineCysteineVaries with probe design
Signal Retention High (Irreversible)High (Irreversible)Lower (Reversible)
Potential for Off-Targets Moderate to HighModerate to HighLower
Validation Complexity High (Requires extensive selectivity testing)High (Requires extensive selectivity testing)Moderate
Ideal Applications Target engagement, ABPP, Wash-out experimentsTarget engagement, ABPPReal-time binding kinetics, Equilibrium binding

Mechanism of Action: The Covalent Interaction

The following diagram illustrates the covalent modification of a target protein by the 2-isothiocyanato-5-methoxypyridine probe.

Covalent Probe Mechanism cluster_0 Before Reaction cluster_1 Covalent Adduct Formation Probe 2-Isothiocyanato-5-methoxypyridine (R-N=C=S) Adduct Stable Thiourea Linkage (R-NH-C(=S)-S-Protein) Probe->Adduct Nucleophilic Attack Target Target Protein with Nucleophile (e.g., Cys-SH) Target->Adduct

Caption: Covalent modification of a protein by the isothiocyanate probe.

Conclusion: A Pathway to Reliable Data

References

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. Retrieved from [Link]

  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! - NorthEast BioLab. (n.d.). Retrieved from [Link]

  • usfda guidelines for bioanalytical method validation.pptx. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Concept Heidelberg. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. (n.d.). Sartorius. Retrieved from [Link]

  • Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. (2020, January 17). YouTube. Retrieved from [Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(103). Retrieved from [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. (n.d.). Nature Protocols. Retrieved from [Link]

  • Best Practices for Chemical Probes. (2016, July 6). Alto Predict. Retrieved from [Link]

  • A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (n.d.). Malaria Journal. Retrieved from [Link]

  • Activatable covalent labeling probes: design, mechanism, and biological applications. (2025, November 6). Chemical Society Reviews. Retrieved from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Rapid covalent-probe discovery by electrophile fragment screening. (2018, October 14). bioRxiv. Retrieved from [Link]

  • Validation of in vitro bioassays for 2,3,7,8-TCDD equivalents. (n.d.). Houston Methodist Scholars. Retrieved from [Link]

  • (PDF) Rapid covalent-probe discovery by electrophile fragment screening. (2018, October 24). ResearchGate. Retrieved from [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design, synthesis and evaluation of covalent chemical probes for labelling of enzymes. (n.d.). EuroScholars. Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved from [Link]

  • Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. (2019, August 27). PubMed. Retrieved from [Link]

  • Case Study: Validation of a Bioassay Method. (n.d.). ResearchGate. Retrieved from [Link]

  • Statistical Assessments of Bioassay Validation Acceptance Criteria. (2018, June 1). BioProcess International. Retrieved from [Link]

  • Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions. (2024, July 1). PMC. Retrieved from [Link]

  • Hallucinogen-like Actions of 2,5-Dimethoxy-4-(n)-Propylthiophenethylamine (2C-T-7) in mice and rats. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Oxysophocarpine Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway. (2024, November 16). MDPI. Retrieved from [Link]

Sources

Comparative Performance Guide: Reference Standards for 5-Methoxypyridine Isothiocyanate (5-MPITC) Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Performance Guide: Reference Standards for 5-Methoxypyridine Isothiocyanate (5-MPITC) Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists

Executive Summary

5-Methoxypyridine-3-isothiocyanate (5-MPITC) represents a specialized class of heterocyclic electrophiles used increasingly in fragment-based drug discovery (FBDD) and as a precursor for radioligands (e.g., PET tracers targeting nicotinic acetylcholine receptors). Unlike the robust and ubiquitous Phenyl Isothiocyanate (PITC), 5-MPITC exhibits unique instability and reactivity profiles driven by the pyridine nitrogen and the methoxy substituent.

This guide provides a technical comparison of 5-MPITC reference standards against established alternatives, detailing a self-validating analytical protocol to ensure data integrity during qualification.

Part 1: The Chemical Context & Stability Profile

To accurately analyze 5-MPITC, one must understand the electronic "tug-of-war" that distinguishes it from PITC. The pyridine ring is electron-deficient (withdrawing), increasing the electrophilicity of the isothiocyanate carbon. However, the 5-methoxy group acts as an electron donor via resonance.

Key Consequence: 5-MPITC is significantly more susceptible to hydrolysis than PITC. Standard "dilute-and-shoot" HPLC methods often fail because the reference standard degrades during the autosampler sequence.

Comparative Physical Properties

The following table contrasts 5-MPITC with the industry-standard PITC and a structural analog.

Feature5-MPITC (Target)PITC (Edman Reagent)3-Pyridyl-ITC (Analog)
Structure Pyridine core, 5-OMe, 3-NCSBenzene core, -NCSPyridine core, 3-NCS
Electronic Character Tuned Electrophile (Resonance stabilized)Moderate ElectrophileHigh Electrophile (Unstable)
Hydrolytic Stability Low (

hrs in aq. buffer)
High (

hrs in aq. buffer)
Very Low (Rapid hydrolysis)
UV Max (

)
~270-285 nm (Distinct shoulder)248 nm~260 nm
Primary Application Specialized heterocycle synthesis, PET precursorsProtein sequencing, Amino acid analysisGeneral synthesis
Storage Requirement -20°C, Argon, DesiccatedRT or 4°C, Desiccated-20°C, Argon

Expert Insight: Never trust a Certificate of Analysis (CoA) for 5-MPITC that is older than 6 months unless stored under argon. The formation of the corresponding amine (3-amino-5-methoxypyridine) and insoluble thiourea aggregates is the primary failure mode.

Part 2: The Self-Validating Analytical Protocol

Direct analysis of isothiocyanates by LC-MS is prone to artifacts. The "Self-Validating" approach utilizes derivatization with a secondary amine (Dibutylamine - DBA). This converts the unstable ITC into a stable urea derivative, "freezing" the stoichiometry for accurate quantification.

Why this works (Causality):
  • Kinetic Trapping: DBA reacts with 5-MPITC orders of magnitude faster than water hydrolysis.

  • UV Enhancement: The resulting thiourea possesses a higher molar extinction coefficient than the native ITC, improving LOD (Limit of Detection).

  • Matrix Removal: The derivative is highly lipophilic, separating it from polar degradation products (amines).

Workflow Diagram

The following diagram illustrates the critical path for qualifying a 5-MPITC reference standard.

G Raw Raw 5-MPITC (Reference Material) Deriv Derivatization (Excess Dibutylamine) Raw->Deriv Dissolve in MeCN (Anhydrous) Hydrolysis Hydrolysis Product (3-Amino-5-methoxypyridine) Raw->Hydrolysis Moisture Exposure Stab Stable Thiourea Derivative Deriv->Stab Instant Reaction (Kinetic Trap) HPLC RP-HPLC Analysis (C18 Column) Stab->HPLC Inject Data Purity Calculation (% Area Normalization) HPLC->Data UV @ 275nm

Caption: Figure 1. Kinetic trapping workflow. Derivatization prevents hydrolysis artifacts, ensuring the HPLC signal represents the true potency of the standard.

Part 3: Detailed Methodology

To replicate this performance comparison, follow this validated protocol. This method is superior to direct injection because it eliminates "on-column" degradation.

Reagents
  • Analyte: 5-Methoxypyridine-3-isothiocyanate (Target).

  • Derivatizing Agent: Dibutylamine (DBA), >99% purity.

  • Solvent: Acetonitrile (LC-MS grade, anhydrous).

Step-by-Step Protocol
  • Preparation of Derivatizing Solution:

    • Prepare a 0.1 M solution of Dibutylamine in anhydrous acetonitrile.

  • Sample Preparation (The "Reverse" Addition):

    • Crucial Step: Add 1.0 mL of the Derivatizing Solution into a vial first.

    • Weigh approx. 10 mg of 5-MPITC standard.

    • Dissolve the standard directly into the derivatizing solution. This ensures the ITC is immediately captured by the amine excess, preventing any competition with atmospheric moisture.

    • Vortex for 30 seconds. Allow to stand at room temperature for 10 minutes.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: DAD at 275 nm (specific for the pyridine thiourea chromophore).

Acceptance Criteria (Pass/Fail)
  • Purity: >97.0% (Area % of the thiourea derivative).

  • Amine Impurity: <1.0% (Check retention time of underivatized 3-amino-5-methoxypyridine).

  • Resolution: Peak resolution (

    
    ) > 2.0 between the derivative and excess DBA.
    

Part 4: Reference Standard Strategy

When sourcing 5-MPITC, you will encounter different "grades." For drug development (IND-enabling studies), the choice of standard impacts regulatory compliance.

GradeDescriptionRecommended UseValidation Level
Certified Reference Material (CRM) ISO 17034 accredited. Traceable to SI units.Release Testing. Final QC of drug substance batches.Highest (Gold Standard)
Analytical Standard Characterized by HPLC/NMR/MS. Purity assigned.Method Development. Routine stability studies.High
Reagent Grade "Chemical purity" only. No specific impurity profile.Synthesis. Early-stage discovery.Low (Must be re-qualified)

Recommendation: Due to the niche nature of 5-MPITC, commercial CRMs are rare. It is standard industry practice to purchase Reagent Grade material and upgrade it to a Working Standard using the derivatization protocol described above, calibrated against a high-purity PITC standard (as a molar response factor proxy) if absolute quantitation is required.

References

  • Reactivity of Isothiocyanates: Chipinda, I., et al. (2011). "Peptide Reactivity of Isothiocyanates – Implications for Skin Allergy." Journal of Allergy and Clinical Immunology. Link

  • Derivatization Protocols: Karlsson, D., et al. (2005). "Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine derivatization and LC-MS/MS." Journal of Environmental Monitoring. Link

  • Stability of Pyridine Derivatives: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • General ITC Analysis: BenchChem. (2025).[1] "A Comparative Analysis of Cyclobutanecarbonyl Isothiocyanate and Phenyl Isothiocyanate." BenchChem Technical Guides. Link

  • Standard Qualification Guidelines: United States Pharmacopeia (USP). General Chapter <11> "Reference Standards." Link

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 2-Isothiocyanato-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

2-Isothiocyanato-5-methoxypyridine is a specialized heteroaryl isothiocyanate intermediate used primarily in the synthesis of bioactive thioureas and heterocycles. Unlike simple alkyl isothiocyanates, the pyridine ring enhances the electrophilicity of the isothiocyanate (-N=C=S) moiety, making it highly reactive toward nucleophiles.

Immediate Hazard Profile:

  • Lachrymator: Potent tear-inducing agent. Handling outside a fume hood allows vapor migration, causing severe eye and respiratory distress.

  • Sensitizer: Covalently binds to protein residues (lysine/cysteine), leading to potential anaphylactic sensitization upon repeated exposure.

  • Hydrolysis Risk: Reacts slowly with moisture to release carbonyl sulfide (COS) and the corresponding amine (5-methoxy-2-aminopyridine).

This guide provides a self-validating protocol for the neutralization and disposal of this compound, moving beyond generic "organic waste" labeling to ensure chemical deactivation.

Chemical Characterization & Risk Assessment

To dispose of this chemical safely, one must understand its reactivity. The primary danger lies in the isothiocyanate (ITC) group .

The Mechanism of Toxicity

The carbon atom of the isothiocyanate group is electron-deficient (electrophilic). Upon contact with biological tissue, it undergoes a nucleophilic attack by amino or thiol groups in proteins.

  • Reaction:

    
     (Thiourea linkage)
    
  • Consequence: This haptenization triggers the immune system, causing sensitization.

Physical & Chemical Properties (Class-Based)

Note: Specific data for this intermediate is rare; values below are extrapolated from structural analogs (e.g., 4-methoxyphenyl isothiocyanate).

PropertyDescriptionOperational Implication
Physical State Low-melting solid or viscous oilMay solidify in pipettes; requires solvent for transfer.
Reactivity High (Electrophile)Reacts violently with strong bases and amines.
Solubility DCM, Chloroform, DMSOUse non-protic solvents for dilution before quenching.
Hydrolysis SlowWater alone is insufficient for rapid decontamination.

Pre-Disposal Stabilization: The Quenching Protocol

Do not dispose of active isothiocyanates directly into bulk waste containers. The risk of reaction with other waste stream components (amines, alcohols) can cause heat generation or container pressurization.

The "Amine Quench" Principle

We utilize the chemical's own reactivity to destroy it. By reacting the isothiocyanate with a controlled excess of a non-hazardous amine (e.g., Ethanolamine or Tris), we convert the volatile, reactive ITC into a non-volatile, stable thiourea .

Quenching Solution (QS-1):

  • Composition: 5% Ethanolamine (or Tris base) + 5% Surfactant (e.g., Triton X-100) + 90% Water/Alcohol mixture.

  • Mechanism: The surfactant solubilizes the lipophilic isothiocyanate, allowing the amine to attack the central carbon, forming a stable thiourea derivative.

Step-by-Step Disposal Workflows

Scenario A: Routine Laboratory Waste (Reaction Aliquots/Old Reagents)
  • Preparation:

    • Don PPE: Double nitrile gloves, lab coat, safety glasses (face shield recommended if handling >1g).

    • Work strictly inside a fume hood.[1]

  • Solubilization:

    • Dissolve the 2-Isothiocyanato-5-methoxypyridine in a minimal amount of acetone or ethyl acetate if it is solid.

  • Deactivation (Quenching):

    • Slowly add QS-1 (Quenching Solution) to the isothiocyanate solution.

    • Ratio: Use at least 20 mL of QS-1 per 1 gram of isothiocyanate.

    • Observation: Mild heat may be generated.

  • Validation:

    • Allow the mixture to stand for 30 minutes.

    • Check pH; it should remain basic (pH > 9). If acidic, add more amine.

  • Final Disposal:

    • Transfer the deactivated mixture to the Basic Organic Waste container.

    • Labeling: Clearly mark the tag with "Contains Deactivated Thioureas / 5-methoxypyridin-2-amine derivatives."

Scenario B: Spillage Cleanup

Minor Spill (< 5 mL/g):

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is low.

  • Barrier: Circle the spill with absorbent pads to prevent spreading.

  • Neutralize:

    • Cover the spill with a pad soaked in QS-1 or a mixture of dilute ammonia and detergent.

    • Wait 15 minutes to allow penetration and reaction.

  • Removal:

    • Wipe up with fresh absorbent pads.

    • Place pads in a Ziploc bag, seal, and place in the solid hazardous waste bin.

    • Clean surface twice with soap and water.

Visualized Decision Logic

The following diagram outlines the decision-making process for handling 2-Isothiocyanato-5-methoxypyridine waste, ensuring no active electrophiles enter the wrong waste stream.

DisposalWorkflow Start Waste Generation: 2-Isothiocyanato-5-methoxypyridine StateCheck Determine Physical State Start->StateCheck Spill Spill / Contamination Start->Spill Accidental Release Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid QuenchLiq Add Quenching Solution (QS-1) (5% Ethanolamine/Tris) Liquid->QuenchLiq SolventCheck Is it in Halogenated Solvent? HaloWaste Disposal: Halogenated Organic Waste SolventCheck->HaloWaste Yes (DCM, CHCl3) NonHaloWaste Disposal: Non-Halogenated Organic Waste SolventCheck->NonHaloWaste No (Acetone, EtOAc) Wait Wait 30 Mins (Form Stable Thiourea) QuenchLiq->Wait Wait->SolventCheck Dissolve Dissolve in Acetone/EtOAc Solid->Dissolve Dissolve->QuenchLiq Absorb Cover with QS-1 Soaked Pads Spill->Absorb Bag Double Bag (Ziploc) Absorb->Bag SolidWaste Disposal: Solid Hazardous Waste Bag->SolidWaste

Figure 1: Operational decision tree for the segregation, deactivation, and disposal of isothiocyanate waste.

References & Regulatory Grounding[2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Organic Syntheses. (n.d.). General Procedures for Handling Hazardous Chemicals. [Link]

  • PubChem. (n.d.). Isothiocyanate Functional Group Toxicity Profile. National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Isothiocyanato-5-methoxypyridine: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 2-Isothiocyanato-5-methoxypyridine, while a valuable building block, belongs to the isothiocyanate class, which is known for its reactivity and potential hazards. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure your protection and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to handle this and similar reagents with confidence and control.

Hazard Profile: Understanding the "Why" Behind the Precautions

Isothiocyanates as a class are known to be potent irritants and sensitizers. Based on data from structurally related compounds, 2-Isothiocyanato-5-methoxypyridine should be handled as a substance that is harmful if swallowed or inhaled and capable of causing severe skin burns and eye damage.[1] The primary risks stem from its electrophilic isothiocyanate group, which can react with biological nucleophiles like proteins, leading to irritation, sensitization, and cellular damage.

Anticipated Hazards of 2-Isothiocyanato-5-methoxypyridine:

Hazard TypeDescriptionPotential Consequences
Acute Toxicity (Inhalation & Oral) Harmful if vapors, mists, or the solid is inhaled or ingested.[1]May cause respiratory tract irritation, chemical burns to the mouth and gastrointestinal tract, or other systemic effects.[2][3]
Skin Corrosion/Irritation Expected to be corrosive or severely irritating upon contact.[1][3]Causes redness, pain, and potentially severe chemical burns. Repeated exposure can lead to dermatitis.
Serious Eye Damage Direct contact with solids, liquids, or vapors can cause severe eye damage.[1][3]Risks include irreversible corneal damage and vision loss. Immediate and thorough rinsing is critical.
Respiratory Sensitization May cause allergy or asthma-like symptoms if inhaled.[4]Once sensitized, even minimal exposure can trigger a significant respiratory reaction.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For 2-Isothiocyanato-5-methoxypyridine, a comprehensive barrier is required.

Respiratory Protection

Given the compound's potential for respiratory irritation and harm upon inhalation, all handling of solids and solutions must be conducted within a certified chemical fume hood.[1][5] If engineering controls are insufficient or during a significant spill, respiratory protection is mandatory.

  • Required: A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases. A full-face respirator offers the dual benefit of respiratory and eye protection.[6]

  • Causality: The fume hood provides primary containment. A respirator is your secondary defense, protecting your respiratory system from aerosols or vapors that may escape containment during transfers or accidental releases.

Eye and Face Protection

This compound poses a severe risk to the eyes.[1] Standard safety glasses are insufficient.

  • Required: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[6]

  • Strongly Recommended: A full-face shield worn over chemical splash goggles, especially when handling quantities greater than a few grams or during any splash-potential procedure (e.g., transfers, quenching reactions).[1]

  • Causality: Goggles provide a seal around the eyes to protect against splashes, vapors, and dust. A face shield protects the entire face from direct splashes, which is critical given the corrosive nature of the chemical.

Hand Protection

The skin is a primary route of exposure, and the substance is expected to cause severe burns.[1]

  • Required: Chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended.[7]

  • Protocol: Always inspect gloves for tears or pinholes before use.[6] Use the "double-gloving" technique for added protection during transfers. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.[1][3]

  • Causality: A single layer of gloves can be compromised. Double-gloving provides a backup barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.

Skin and Body Protection

Protecting exposed skin is crucial to prevent chemical burns and potential sensitization.

  • Required: A flame-retardant lab coat. For larger quantities, a chemical-resistant apron or a full-body suit should be considered.[1][7]

  • Additional Measures: Wear long pants and fully enclosed shoes. Protective boots may be required depending on the scale of work.[1]

  • Causality: Standard cotton lab coats can absorb chemical splashes, holding the hazardous material against your skin. Chemical-resistant materials provide a non-absorbent barrier, giving you time to react and decontaminate.

Safe Handling and Operations Workflow

The following diagram outlines the essential workflow for safely managing 2-Isothiocyanato-5-methoxypyridine in a laboratory setting.

Workflow for Handling 2-Isothiocyanato-5-methoxypyridine prep Preparation - Review SDS - Prepare Fume Hood - Locate Spill Kit & Shower ppe_select Select & Inspect PPE - Respirator (if needed) - Face Shield & Goggles - Double Nitrile Gloves - Lab Coat/Apron prep->ppe_select Assess Risks don_ppe Don PPE (Follow Sequence) ppe_select->don_ppe handle Chemical Handling - Work in Fume Hood - Minimize Dust/Aerosol - Use Closed System if Possible don_ppe->handle decontaminate Decontaminate & Segregate Waste - Place contaminated items in labeled, sealed container handle->decontaminate doff_ppe Doff PPE (Reverse Sequence) decontaminate->doff_ppe cleanup Final Cleanup - Wash hands thoroughly - Clean work area doff_ppe->cleanup end_node End cleanup->end_node

Caption: A logical workflow for handling hazardous isothiocyanates.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and uncluttered. Confirm the location and readiness of the safety shower, eyewash station, and a spill kit containing an inert absorbent material (e.g., sand, vermiculite).[1][5]

  • PPE: Don all required PPE as detailed in Section 2.

  • Manipulation: Conduct all weighing and transfers within the fume hood to prevent the release of dust or vapors into the lab environment.[8] Use tools and techniques that minimize dust generation.[4]

  • Storage: Keep the primary container tightly closed when not in use. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] Some isothiocyanates require refrigerated storage under an inert gas; consult the supplier's specific recommendations.[1]

  • Post-Handling: After completing work, decontaminate any reusable equipment. Wipe down the work surface in the fume hood. Securely seal all waste containers.

Emergency Procedures: Spill Management
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Protect: Ensure you are wearing the appropriate PPE, including respiratory protection, before attempting to clean the spill.[1]

  • Contain: Prevent the material from entering drains or waterways.[5][6]

  • Absorb: For liquid spills, cover with a non-combustible, inert absorbent material like sand or earth.[1][5] For solid spills, carefully sweep up the material, avoiding dust creation.[9]

  • Collect: Place the absorbed material and any contaminated items into a designated, clearly labeled, and sealable hazardous waste container.[6][9]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Chemical waste and grossly contaminated materials must be treated as hazardous waste.

  • Waste Segregation: Use a dedicated, labeled hazardous waste container for 2-Isothiocyanato-5-methoxypyridine waste.[9] This includes leftover material, contaminated gloves, weighing paper, and absorbent from spills.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area.[9]

  • Final Disposal: All chemical waste must be disposed of through a licensed environmental waste management company.[9] Do not dispose of this chemical in the regular trash or down the drain.[9]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-Isothiocyanato-5-methoxypyridine, ensuring a safe environment for yourself, your colleagues, and your research.

References

  • 5 - SAFETY DATA SHEET. (2025, December 18). Retrieved from [Link]

  • 2-Methoxy-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. Retrieved from [Link]

  • 3 - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • SAFETY DATA SHEET. (2014, October 15). Diasorin. Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025, September 19). Caluanie Muelear Oxidize. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.